2,3-Dihydroxypropyl dichloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O4/c6-4(7)5(10)11-2-3(9)1-8/h3-4,8-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDIEOKTJTGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)C(Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918286 | |
| Record name | 2,3-Dihydroxypropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93623-15-5 | |
| Record name | 2,3-Dihydroxypropyl dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093623155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of 2,3-Dihydroxypropyl dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl dichloroacetate, a synthetic molecule combining the structural features of glycerol and dichloroacetic acid (DCA), presents a multifaceted mechanism of action with the potential for significant therapeutic applications. This technical guide synthesizes the current understanding of its molecular interactions, focusing on two primary pathways: the direct inhibition of glycerol kinase and the putative inhibition of pyruvate dehydrogenase kinase (PDK). Through a detailed examination of available data, experimental methodologies, and signaling pathways, this document provides a comprehensive resource for researchers in cellular metabolism and drug development.
Introduction
This compound is an esterified derivative of dichloroacetic acid (DCA), a well-studied metabolic modulator. The conjugation of DCA to a glycerol backbone suggests a dual functionality, potentially targeting key enzymes in both lipid and carbohydrate metabolism. This guide will dissect the established and inferred mechanisms of action, present the quantitative data supporting these activities, and provide detailed experimental protocols for their investigation.
Established Mechanism of Action: Inhibition of Glycerol Kinase
The most definitively characterized action of this compound is its potent, noncompetitive inhibition of glycerol kinase.[1] This enzyme is a critical entry point for glycerol into cellular metabolism, catalyzing its phosphorylation to glycerol-3-phosphate.
Signaling Pathway: Glycerol Metabolism
The inhibition of glycerol kinase by this compound disrupts the initial step of glycerol utilization, thereby impacting downstream pathways such as gluconeogenesis and triacylglycerol synthesis.
Caption: Inhibition of Glycerol Kinase by this compound.
Quantitative Data: Glycerol Kinase Inhibition
The inhibitory potency of this compound against glycerol kinase has been quantified, as has its effect on glycerol uptake in hepatocytes.
| Parameter | Value | Organism/System | Reference |
| Ki (Glycerol Kinase) | 1.8 x 10⁻³ M | In vitro | [1] |
| IC50 (Glycerol Uptake) | ~1 mM | Rat Hepatocytes | |
| Inhibition Type | Noncompetitive | In vitro | [1] |
Experimental Protocol: Glycerol Kinase Inhibition Assay
A coupled spectrophotometric assay is commonly employed to determine glycerol kinase activity and its inhibition.
Objective: To measure the rate of glycerol phosphorylation by glycerol kinase and determine the inhibitory kinetics of this compound.
Principle: The production of ADP from the glycerol kinase reaction is coupled to the pyruvate kinase and lactate dehydrogenase systems. The oxidation of NADH to NAD+ by lactate dehydrogenase results in a decrease in absorbance at 340 nm, which is proportional to the glycerol kinase activity.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Glycerol (substrate)
-
This compound (inhibitor)
-
Purified Glycerol Kinase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, NADH, PK, and LDH.
-
Add varying concentrations of the substrate, glycerol, to different reaction tubes.
-
For inhibition studies, add varying concentrations of this compound to the reaction mixtures. A control set with no inhibitor should be included.
-
Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of glycerol kinase.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Km, Vmax, and the type of inhibition and Ki for this compound.
Putative Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
The dichloroacetate moiety of this compound strongly suggests a second mechanism of action: the inhibition of pyruvate dehydrogenase kinase (PDK). While direct experimental data for the esterified compound is not yet available in the literature, the well-established role of DCA as a PDK inhibitor provides a strong basis for this putative action. DCA inhibits PDK, which in turn leads to the activation of the pyruvate dehydrogenase complex (PDC). This metabolic switch shifts cellular energy production from glycolysis to mitochondrial glucose oxidation.
Signaling Pathway: Pyruvate Dehydrogenase Complex Regulation
PDK phosphorylates and inactivates the E1α subunit of the PDC, thereby limiting the entry of pyruvate into the TCA cycle. Inhibition of PDK by the dichloroacetate released from this compound would reverse this effect.
Caption: Putative Inhibition of PDK by the Dichloroacetate Moiety.
Quantitative Data: Dichloroacetate (DCA) as a PDK Inhibitor
While specific data for this compound is pending, the following table summarizes the known inhibitory concentrations of its parent compound, DCA, on cancer cell lines.
| Parameter | Value Range | Cell Lines | Reference |
| IC50 (Cell Viability) | 13.3 - 27.0 mM | Melanoma Cell Lines | |
| IC50 (Cell Viability) | 33 - 53 mM | A375 Melanoma Cells |
Experimental Protocol: Pyruvate Dehydrogenase Kinase (PDK) Activity Assay
A common method to assess PDK activity is to measure the phosphorylation of the PDC E1α subunit.
Objective: To determine the inhibitory effect of this compound on PDK activity.
Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the E1α subunit of the pyruvate dehydrogenase complex by PDK. A decrease in phosphorylation in the presence of the inhibitor indicates its activity.
Materials:
-
Purified Pyruvate Dehydrogenase Complex (PDC)
-
Purified Pyruvate Dehydrogenase Kinase (PDK)
-
[γ-³²P]ATP
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
This compound (inhibitor)
-
SDS-PAGE reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Set up reaction tubes containing reaction buffer, PDC, and varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubate the mixtures for a defined period at a constant temperature (e.g., 30°C).
-
Initiate the phosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP, and purified PDK.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled E1α subunit.
-
Quantify the band intensity to determine the extent of phosphorylation in the presence and absence of the inhibitor.
-
Calculate the IC50 value for this compound.
Experimental Workflow: Investigating the Dual Mechanism
A logical workflow is essential to comprehensively characterize the dual mechanism of action of this compound.
Caption: Workflow for elucidating the dual mechanism of action.
Conclusion
This compound is a molecule of significant interest due to its demonstrated inhibition of glycerol kinase and its strong potential to inhibit pyruvate dehydrogenase kinase. This dual mechanism suggests that it could simultaneously modulate both lipid and carbohydrate metabolism, opening avenues for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer and metabolic syndrome. Further research is warranted to directly quantify the inhibitory effect of this compound on PDK and to explore the synergistic potential of its dual-target action in preclinical models. This guide provides a foundational framework for such investigations.
References
chemical properties and structure of 2,3-Dihydroxypropyl dichloroacetate
An In-depth Technical Guide on the Chemical Properties and Structure of 2,3-Dihydroxypropyl dichloroacetate
Introduction
This compound, also known as 2,3-DHPDCA, is an ester that combines the structural features of glycerol and dichloroacetic acid (DCA).[1] This molecule is of significant interest to researchers, particularly in the fields of metabolism and drug development. The parent compound, DCA, is extensively studied for its ability to modulate cellular metabolism by inhibiting pyruvate dehydrogenase kinase (PDK), thereby shifting energy production from glycolysis towards oxidative phosphorylation.[1][2] The esterification of DCA with glycerol creates a derivative with potentially altered pharmacokinetic and pharmacodynamic properties, making it a valuable chemical probe for investigating the intricate connections between carbohydrate and lipid metabolism.[1] Furthermore, this compound has been identified as a potent, noncompetitive inhibitor of the enzyme glycerol kinase, which plays a critical role in the initial step of glycerol utilization.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and mechanism of action.
Chemical Properties and Structure
This compound is the product of the esterification of glycerol with dichloroacetic acid.[1] The resulting molecule possesses the chemical characteristics of both a diol and an ester.[1] A key structural feature is the presence of a chiral center at the C-2 position of the glycerol backbone.[1] This means the compound can exist as two distinct, non-superimposable mirror images, or enantiomers: (R)-2,3-dihydroxypropyl dichloroacetate and (S)-2,3-dihydroxypropyl dichloroacetate.[1] Much of the existing research has been conducted using a racemic mixture, which is a 1:1 combination of both enantiomers.[1]
Quantitative Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydroxypropyl 2,2-dichloroacetate | [4] |
| Synonyms | 2,3-DHPDCA, Dichloroacetic acid 2,3-dihydroxypropyl ester | [4][5] |
| CAS Number | 93623-15-5 | [4][5][6][7] |
| Molecular Formula | C₅H₈Cl₂O₄ | [4][5][6] |
| Molecular Weight | 203.02 g/mol | [4] |
| Density | 1.525 g/cm³ | [7] |
| Boiling Point | 331.4°C at 760 mmHg | [7] |
| Flash Point | 154.2°C | [7] |
| Inhibition Constant (Ki) | 1.8 x 10⁻³ M (for glycerol kinase) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of this compound, particularly concerning its stereochemistry.
Synthesis
The synthesis of this compound is achieved through the reaction of glycerol with dichloroacetic acid.[1] A common method for forming such esters is through nucleophilic acyl substitution, specifically by reacting the alcohol (glycerol) with an activated form of the carboxylic acid, such as an acyl chloride. A general procedure for the synthesis of dichloroacetate esters involves the esterification of the alcohol with 2,2'-dichloroacetyl chloride.[8][9] For instance, a typical reaction involves heating the alcohol and 2,2'-dichloroacetyl chloride in a solvent like toluene.[9]
Analysis of Enantiomeric Purity
Due to the presence of a chiral center, determining the enantiomeric purity of a sample is often necessary. A primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, following derivatization with a chiral agent.[1]
Methodology:
-
Derivatization: The diol structure of this compound is reacted with a chiral derivatizing agent (CDA). A common approach involves using a chiral boric acid derivative, such as (S)-(+)-N-acetylphenylglycineboronic acid, or a three-component system with an agent like 2-formylphenylboronic acid and an enantiopure amine.[1]
-
Formation of Diastereomers: This reaction forms diastereomeric esters. Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different NMR spectra.[1]
-
¹H NMR Analysis: The resulting mixture of diastereomers is analyzed using ¹H NMR spectroscopy. The different chemical environments of the protons in the two diastereomers lead to well-resolved, non-equivalent signals in the spectrum.[1]
-
Quantification: The ratio of the two original enantiomers can be precisely quantified by integrating the areas of these distinct signals.[1]
Mechanism of Action and Signaling Pathways
The biological activity of this compound can be understood by considering its two main components: the dichloroacetate (DCA) moiety and the glycerol backbone.
Inhibition of Glycerol Kinase
This compound is a potent, noncompetitive inhibitor of glycerol kinase, with a reported Ki value of 1.8 x 10⁻³ M.[3] Glycerol kinase is a crucial enzyme that catalyzes the first step of glycerol utilization, converting it to glycerol-3-phosphate.[1] The inhibition of this enzyme suggests that the compound can be a useful tool for studying glycerol metabolism and gluconeogenesis.[3]
Modulation of Pyruvate Metabolism (via DCA)
The dichloroacetate portion of the molecule is known to be a metabolic modulator. DCA inhibits the enzyme pyruvate dehydrogenase kinase (PDK).[2][10][11]
-
Role of PDK: PDK is a key regulatory enzyme that inactivates the pyruvate dehydrogenase (PDH) complex by phosphorylating it.[2][12]
-
Role of PDH: The PDH complex acts as a gatekeeper, linking glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle for energy production through oxidative phosphorylation.[10][12]
-
Effect of DCA: By inhibiting PDK, DCA prevents the inactivation of the PDH complex.[2][11] This leads to increased PDH activity, promoting the flux of pyruvate into the mitochondria for oxidation and shifting the cell's metabolic preference from glycolysis to the more energy-efficient oxidative phosphorylation pathway.[2][10]
This metabolic shift is a primary reason for the extensive investigation of DCA in various diseases, including cancer and metabolic disorders.[1][13]
Conclusion
This compound is a multifaceted molecule with significant potential as a research tool. Its dual action as an inhibitor of glycerol kinase and, through its DCA moiety, a modulator of pyruvate metabolism makes it a unique compound for studying cellular energetics. The presence of a chiral center underscores the importance of stereospecific synthesis and analysis in fully elucidating its biological activities. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and academic applications of this compound.
References
- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H8Cl2O4 | CID 146770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. parchem.com [parchem.com]
- 7. 93623-15-5_2,3-dihydroxypropyl 2,2-dichloroacetateCAS号:93623-15-5_2,3-dihydroxypropyl 2,2-dichloroacetate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 9. CN102276442A - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 10. dovepress.com [dovepress.com]
- 11. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect and mechanism of Dichloroacetate in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxypropyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,3-dihydroxypropyl dichloroacetate, a molecule of interest for its role as a potent, noncompetitive inhibitor of glycerol kinase.[1] The information presented herein is intended to support research and development activities by providing a detailed understanding of its preparation, including a plausible synthesis pathway, experimental protocols, and relevant biological context.
Core Synthesis Pathway: Esterification of Glycerol
The primary route for the synthesis of this compound is the esterification of glycerol with dichloroacetic acid or a more reactive derivative, such as dichloroacetyl chloride.[2] This reaction falls under the category of nucleophilic acyl substitution. Given the trifunctional nature of glycerol, with one primary and two secondary hydroxyl groups, the reaction can theoretically lead to a mixture of mono-, di-, and tri-substituted products. However, by controlling the stoichiometry of the reactants, the formation of the mono-ester, this compound, can be favored.
The reaction is typically acid-catalyzed, which proceeds by protonation of the carbonyl group of dichloroacetic acid, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol.[2] The use of dichloroacetyl chloride offers a more reactive alternative that does not require an acid catalyst and proceeds via a similar nucleophilic acyl substitution mechanism.
dot
Caption: General synthesis pathways for this compound.
Experimental Protocols
Due to the limited availability of a specific, detailed published protocol for the synthesis of this compound, the following procedures are proposed based on established principles of organic synthesis, particularly the esterification of glycerol.
Method A: Acid-Catalyzed Esterification with Dichloroacetic Acid
This protocol is based on the general principles of Fischer esterification.
Materials:
-
Glycerol (1.0 eq)
-
Dichloroacetic acid (1.2 eq)
-
Sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, dichloroacetic acid, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Method B: Acylation with Dichloroacetyl Chloride
This method utilizes the more reactive acyl chloride, which may proceed under milder conditions.
Materials:
-
Glycerol (1.0 eq)
-
Dichloroacetyl chloride (1.1 eq)
-
Pyridine or triethylamine (1.1 eq)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve glycerol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine to the solution.
-
Add dichloroacetyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product. Please note that the yield is a theoretical estimation based on analogous reactions and will depend on the specific reaction conditions and purification efficiency.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (eq) |
| Glycerol | C₃H₈O₃ | 92.09 | 1.0 |
| Dichloroacetic Acid | C₂H₂Cl₂O₂ | 128.94 | 1.2 |
| Dichloroacetyl Chloride | C₂HCl₂O | 146.94 | 1.1 |
| This compound | C₅H₈Cl₂O₄ | 203.02 | 1.0 (Theoretical) |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
dot
Caption: A generalized experimental workflow for synthesis and purification.
Biological Significance: Inhibition of Glycerol Kinase Signaling Pathway
This compound has been identified as a potent noncompetitive inhibitor of glycerol kinase.[1] This enzyme catalyzes the first step in glycerol metabolism, the phosphorylation of glycerol to glycerol-3-phosphate. By inhibiting this key enzyme, this compound can modulate cellular energy metabolism and lipid biosynthesis, making it a valuable tool for studying these pathways and a potential lead compound for therapeutic development.
dot
Caption: Inhibition of the Glycerol Kinase pathway by this compound.
References
2,3-Dihydroxypropyl Dichloroacetate: A Technical Overview of its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl dichloroacetate, a dichloroacetic acid (DCA) ester of glycerol, emerged from research in the mid-1980s as a molecule of interest for its potential to modulate cellular metabolism. Its discovery and subsequent, albeit limited, investigation are intrinsically linked to the broader study of dichloroacetate as a metabolic regulator. This technical guide provides a comprehensive overview of the discovery, history, and known scientific details of this compound, with a focus on its synthesis, mechanism of action, and the experimental methodologies employed in its initial characterization.
Discovery and Initial Characterization
The seminal work on this compound was published in 1984 by M. J. Tisdale and M. D. Threadgill in Cancer Biochemistry Biophysics. This research identified the racemic mixture, (+/-)-2,3-dihydroxypropyl dichloroacetate, as a potent, noncompetitive inhibitor of the enzyme glycerol kinase.[1] Glycerol kinase is a key enzyme in glycerol metabolism, catalyzing the phosphorylation of glycerol to glycerol-3-phosphate, the first step in its entry into glycolysis and gluconeogenesis.
The study by Tisdale and Threadgill reported a Ki value of 1.8 x 10-3 M for the inhibition of glycerol kinase by (+/-)-2,3-dihydroxypropyl dichloroacetate.[1] A significant finding was that the inhibitory activity of the compound appeared to be dependent on the presence of ATP, leading the authors to hypothesize that the inhibitor is phosphorylated by the kinase to a glycerol-3-phosphate analogue, which then acts as the inhibitory agent.[1]
In vivo studies in CBA/CA mice demonstrated that administration of the compound led to a decrease in the specific activity of liver glycerol kinase and a dose-dependent reduction in blood glucose levels.[1] Furthermore, it was observed that the conversion of [U-14C] glycerol into glucose was reduced, while gluconeogenesis from fructose was enhanced, suggesting a specific inhibitory effect on glycerol kinase within the broader gluconeogenic pathway.[1]
Quantitative Data
The available quantitative data for this compound is limited primarily to the initial characterization by Tisdale and Threadgill.
| Parameter | Value | Enzyme | Comments | Reference |
| Ki | 1.8 x 10-3 M | Glycerol Kinase | Noncompetitive inhibition. ATP appears to be required for effective inhibition. | [1] |
Experimental Protocols
Note: The full text of the original 1984 publication by Tisdale and Threadgill, which would contain the detailed experimental protocols, could not be retrieved. Therefore, the following protocols are based on general methodologies for similar chemical syntheses and enzyme assays and should be considered illustrative.
Synthesis of (+/-)-2,3-Dihydroxypropyl Dichloroacetate (General Method)
The synthesis of this compound involves the esterification of glycerol with dichloroacetic acid. A general procedure would be as follows:
-
Reactants: Glycerol and dichloroacetic acid (or a more reactive derivative like dichloroacetyl chloride) are the primary reactants.
-
Stoichiometry: A molar excess of one reactant may be used to drive the reaction to completion.
-
Solvent: A suitable organic solvent that is inert to the reaction conditions, such as toluene or dichloromethane, would likely be used.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is typically employed for esterification reactions.
-
Reaction Conditions: The mixture is heated, often with reflux, for a period sufficient to achieve a high conversion to the ester. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted dichloroacetic acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.
Glycerol Kinase Inhibition Assay (General Method)
The inhibition of glycerol kinase by this compound was determined to be noncompetitive. A general protocol for such an assay, likely employing a radiolabeled substrate, would be:
-
Enzyme Source: Purified glycerol kinase from a commercial source or isolated from biological tissue.
-
Reaction Buffer: A suitable buffer to maintain pH, such as Tris-HCl or HEPES, containing necessary cofactors like MgCl2.
-
Substrates: Glycerol and [γ-32P]ATP (radiolabeled adenosine triphosphate).
-
Inhibitor: A range of concentrations of (+/-)-2,3-dihydroxypropyl dichloroacetate.
-
Assay Procedure:
-
The enzyme is pre-incubated with the buffer and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the substrates (glycerol and [γ-32P]ATP).
-
The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 37°C).
-
The reaction is terminated, for example, by adding a strong acid like perchloric acid.
-
-
Measurement of Activity:
-
The product, [32P]glycerol-3-phosphate, is separated from the unreacted [γ-32P]ATP. This can be achieved by spotting the reaction mixture onto ion-exchange paper (e.g., DEAE-cellulose), which binds the negatively charged ATP, while the phosphorylated glycerol can be washed off.
-
The radioactivity of the washed product is then quantified using a scintillation counter.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. A Lineweaver-Burk or Dixon plot is then used to determine the type of inhibition and the inhibition constant (Ki).
Signaling Pathways and Mechanism of Action
The primary established mechanism of action for this compound is the inhibition of glycerol kinase .
Given its structure as an ester of dichloroacetic acid (DCA), it is plausible that this compound could also exert its effects through the well-characterized mechanism of DCA, which is the inhibition of pyruvate dehydrogenase kinase (PDK) . However, there is currently no direct experimental evidence to confirm this for the ester itself. If the ester bond is hydrolyzed in vivo, the released DCA would inhibit PDK, leading to the activation of the pyruvate dehydrogenase complex (PDC) and a shift from glycolysis to oxidative phosphorylation.
Metabolism
The in vivo metabolism of this compound has not been explicitly studied. However, it is reasonable to hypothesize that the ester bond could be hydrolyzed by esterases present in the plasma and tissues, releasing dichloroacetic acid (DCA) and glycerol. The metabolism of DCA is well-documented; it is primarily metabolized in the liver by glutathione S-transferase zeta 1 (GSTZ1) to glyoxylate.[2] Glycerol would enter its respective metabolic pathways.
Conclusion and Future Directions
This compound was identified over three decades ago as a potent noncompetitive inhibitor of glycerol kinase. This discovery highlighted a potential avenue for modulating glycerol metabolism with therapeutic implications. However, since the initial publication, there has been a notable lack of follow-up research on this specific molecule.
Several key areas warrant further investigation:
-
Confirmation of PDK Inhibition: Direct experimental assessment of the effect of this compound on PDK activity is crucial to fully understand its mechanism of action.
-
Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary to evaluate its potential as a therapeutic agent. Determining the extent and rate of its hydrolysis to DCA in vivo is a critical first step.
-
Stereospecific Activity: The original research was conducted on a racemic mixture. Investigating the individual activities of the (R)- and (S)-enantiomers could reveal stereospecific differences in potency and efficacy.
-
Therapeutic Potential: Given the renewed interest in metabolic therapies for various diseases, including cancer, a re-evaluation of this compound and its analogues may be warranted.
References
Potential Therapeutic Applications of 2,3-Dihydroxypropyl Dichloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl dichloroacetate is a molecule of interest primarily for its activity as a noncompetitive inhibitor of glycerol kinase, an essential enzyme in glycerol metabolism. By impeding the entry of glycerol into glycolysis and gluconeogenesis, this compound presents potential therapeutic avenues for conditions characterized by dysregulated glucose and lipid metabolism. While research specific to this compound is limited, the well-documented metabolic effects of its parent compound, dichloroacetate (DCA), an inhibitor of pyruvate dehydrogenase kinase, provide a broader context for its potential applications in metabolic disorders and oncology. This technical guide synthesizes the available data on this compound, including its mechanism of action, potential therapeutic targets, and relevant experimental data, while also drawing parallels with the more extensively studied DCA to illuminate its therapeutic promise.
Introduction
This compound is an ester formed from glycerol and dichloroacetic acid.[1] Its primary identified mechanism of action is the noncompetitive inhibition of glycerol kinase (GK), the enzyme that catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, the initial step for its entry into central metabolic pathways.[1] The inhibition of this enzyme suggests potential for modulating metabolic fluxes, particularly in states of hyperglycemia and hyperlipidemia.
The therapeutic landscape of this compound is largely informed by the extensive research on dichloroacetate (DCA). DCA is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift from glycolysis to glucose oxidation. This has led to its investigation in various cancers that exhibit the Warburg effect, as well as in metabolic disorders such as lactic acidosis and diabetes.[2][3] While this compound's direct target is different, its impact on a key metabolic branch point warrants investigation into its own unique therapeutic potential.
Mechanism of Action: Inhibition of Glycerol Kinase
The principal molecular target of this compound is glycerol kinase (GK). GK is a critical enzyme that facilitates the entry of glycerol, derived from the breakdown of triglycerides, into the central carbon metabolism. By phosphorylating glycerol, GK produces glycerol-3-phosphate, which can then be converted to dihydroxyacetone phosphate (DHAP) and enter either glycolysis or gluconeogenesis.[4]
This compound acts as a noncompetitive inhibitor of glycerol kinase.[1] This mode of inhibition suggests that it binds to a site on the enzyme distinct from the glycerol-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.
The downstream metabolic consequences of GK inhibition include a reduction in the utilization of glycerol for both energy production (glycolysis) and glucose synthesis (gluconeogenesis). This can lead to a decrease in blood glucose levels, particularly in conditions where gluconeogenesis from glycerol is a significant contributor to hyperglycemia.[1]
Signaling Pathway: Glycerol Metabolism and the Point of Inhibition
Caption: Inhibition of Glycerol Kinase by this compound.
Potential Therapeutic Applications
Based on its mechanism of action, this compound may have therapeutic utility in several areas:
-
Metabolic Disorders:
-
Type 2 Diabetes: By inhibiting gluconeogenesis from glycerol, the compound could help lower blood glucose levels.[1] Studies on DCA have shown its ability to reduce hyperglycemia.[2][5]
-
Hyperlipidemia: By preventing the conversion of glycerol to glycerol-3-phosphate, a backbone for triglyceride synthesis, it may help reduce circulating triglyceride levels.
-
-
Oncology:
-
Many cancer cells exhibit altered metabolic pathways, including an increased reliance on glycolysis (the Warburg effect). While the primary target of this compound is not directly on the glycolytic pathway in the same manner as DCA, the modulation of a key metabolic input could potentially impact cancer cell metabolism and growth. Further research is needed to explore this application.
-
Preclinical Data
The available preclinical data for this compound is limited. The key findings are summarized below. For a broader perspective, relevant data for the parent compound, DCA, are also included.
Quantitative Data Summary
| Compound | Target | Assay Type | Key Parameter | Value | Organism/System | Reference |
| This compound | Glycerol Kinase | In Vitro Enzyme Inhibition | K_i | 1.8 x 10⁻³ M | - | [1] |
| This compound | Gluconeogenesis | In Vivo | Blood Glucose | Dose-dependent reduction | CBA/CA mice | [1] |
| Dichloroacetate (DCA) | Glucose Production | In Vivo (Human) | Plasma Glucose Reduction | 9% | Human volunteers | [2] |
| Dichloroacetate (DCA) | Lactate Levels | In Vivo (Human) | Plasma Lactate Reduction | 56% | Human volunteers | [2] |
| Dichloroacetate (DCA) | Alanine Levels | In Vivo (Human) | Plasma Alanine Reduction | 66% | Human volunteers | [2] |
Experimental Protocols
Representative Protocol: Glycerol Kinase Inhibition Assay
This protocol is based on a coupled-enzyme spectrophotometric assay. The activity of glycerol kinase is coupled to pyruvate kinase and lactate dehydrogenase, and the rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.
Materials:
-
Glycerol Kinase
-
ATP (Adenosine Triphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide Adenine Dinucleotide, reduced form)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Glycerol
-
This compound (inhibitor)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Prepare Reagent Mix: Prepare a reagent mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH at their optimal concentrations.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to test a range of concentrations.
-
Assay Setup: In a 96-well plate or cuvettes, add the reagent mix.
-
Pre-incubation with Inhibitor: Add the desired concentration of this compound or vehicle control to the wells and pre-incubate with the glycerol kinase for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Start the reaction by adding glycerol to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the glycerol kinase activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic analysis can be performed to determine the K_i and the type of inhibition.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a Glycerol Kinase Inhibition Assay.
Synthesis
This compound can be synthesized by the esterification of glycerol with dichloroacetic acid or its more reactive derivative, dichloroacetyl chloride.[1]
General Synthesis Scheme
Caption: Synthesis of this compound.
Pharmacokinetics
There is no publicly available pharmacokinetic data for this compound. Pharmacokinetic studies on DCA have shown that it is rapidly absorbed orally and is metabolized in the liver.[6] However, the esterification with glycerol in this compound would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile. It is plausible that the ester linkage could be hydrolyzed in vivo, releasing DCA and glycerol. Further studies are required to determine the pharmacokinetic properties of this compound.
Future Directions
The therapeutic potential of this compound is an area that warrants further investigation. Key future research directions should include:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the ADME profile of the compound and its in vivo efficacy and safety.
-
In Vivo Efficacy Studies: To evaluate its therapeutic effects in animal models of diabetes, hyperlipidemia, and various cancers.
-
Mechanism of Action Studies: To further elucidate the downstream consequences of glycerol kinase inhibition and to investigate potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: To design and synthesize more potent and selective analogs.
Conclusion
This compound is a promising molecule that targets a key enzyme in glycerol metabolism. Its ability to noncompetitively inhibit glycerol kinase suggests potential therapeutic applications in metabolic disorders and possibly oncology. While current research is limited, the extensive knowledge base of its parent compound, DCA, provides a strong rationale for further investigation. The data and protocols presented in this guide are intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth studies are crucial to fully understand its pharmacological profile and to translate its potential into clinical applications.
References
- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Glycerol kinase - Wikipedia [en.wikipedia.org]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dihydroxypropyl dichloroacetate as a Glycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl dichloroacetate, a notable noncompetitive inhibitor of the enzyme glycerol kinase (GK). Glycerol kinase plays a pivotal role in lipid metabolism and gluconeogenesis, making it a target of interest for therapeutic intervention in various metabolic disorders. This document details the mechanism of action, inhibitory kinetics, and in vivo effects of this compound. Furthermore, it offers detailed experimental protocols for its synthesis and for the enzymatic assay used to characterize its inhibitory properties. The guide also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction
Glycerol kinase (EC 2.7.1.30) is a key enzyme that catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, the initial and rate-limiting step in glycerol utilization. This process is fundamental for the integration of glycerol into glycolysis and gluconeogenesis, as well as for the synthesis of triglycerides and phospholipids. Given its central role in metabolism, the inhibition of glycerol kinase presents a potential therapeutic strategy for conditions characterized by excessive gluconeogenesis or dysregulated lipid metabolism.
Among various glycerol analogues, (+/-)-2,3-dihydroxypropyl dichloroacetate has been identified as a potent noncompetitive inhibitor of glycerol kinase[1]. Its dichloroacetate moiety is of particular interest, as dichloroacetate (DCA) itself is a known modulator of metabolic pathways, primarily through its inhibition of pyruvate dehydrogenase kinase[2]. The unique structure of this compound, combining a glycerol backbone with a dichloroacetate group, makes it a valuable tool for studying the intricate connections between carbohydrate and lipid metabolism. This guide aims to consolidate the current knowledge on this compound and provide practical information for researchers in the field.
Mechanism of Action and Inhibitory Kinetics
This compound acts as a noncompetitive inhibitor of glycerol kinase. This mode of inhibition means that the inhibitor does not compete with the substrate (glycerol) for binding to the active site of the enzyme. Instead, it is believed to bind to an allosteric site, affecting the enzyme's catalytic efficiency without altering its affinity for the substrate.
A key aspect of its mechanism is the requirement of ATP for effective inhibition. This suggests that this compound is likely phosphorylated by glycerol kinase, forming a glycerol-3-phosphate analogue that acts as the true inhibitory species[1].
Quantitative Inhibition Data
The inhibitory potency of this compound against glycerol kinase has been quantified, providing valuable data for comparative studies and for the design of more potent inhibitors.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 1.8 x 10⁻³ M | Not Specified | [1] |
| Inhibition Type | Noncompetitive | Not Specified | [1] |
In Vivo Effects
Preclinical studies have demonstrated the physiological effects of this compound administration, primarily related to its inhibition of glycerol kinase.
Effects on Blood Glucose and Gluconeogenesis
In vivo studies in CBA/CA mice have shown that this compound produces a dose-dependent reduction in blood glucose levels[1]. This hypoglycemic effect is attributed to the inhibition of gluconeogenesis. Specifically, the compound reduces the conversion of [U-¹⁴C] glycerol into glucose. Interestingly, gluconeogenesis from fructose is reportedly increased, suggesting that the inhibitory effect is specific to enzymes involved in the glycerol metabolic pathway, with glycerol kinase being the primary target[1].
Effects on Liver Glycerol Kinase Activity
Administration of this compound in vivo leads to a decrease in the specific activity of liver glycerol kinase[1]. This provides direct evidence of target engagement in a key metabolic organ.
Quantitative In Vivo Effects of this compound
| Effect | Observation | Animal Model | Reference |
| Blood Glucose | Dose-dependent reduction | CBA/CA mice | [1] |
| Gluconeogenesis from Glycerol | Reduction in the conversion of [U-¹⁴C] glycerol to glucose | CBA/CA mice | [1] |
| Liver Glycerol Kinase | Decrease in specific activity | Not Specified | [1] |
Experimental Protocols
Synthesis of (+/-)-2,3-Dihydroxypropyl dichloroacetate
While the seminal paper by Tisdale and Threadgill (1984) does not provide a detailed synthesis protocol, the synthesis of this compound generally involves the esterification of glycerol with dichloroacetic acid or a derivative thereof, such as dichloroacetyl chloride[2]. The following is a representative protocol based on general organic chemistry principles for such an esterification.
Materials:
-
Glycerol
-
Dichloroacetyl chloride
-
Anhydrous pyridine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycerol in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of dichloroacetyl chloride. The reaction is exothermic and should be kept cool.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Glycerol Kinase Inhibition Assay
The following is a representative spectrophotometric coupled-enzyme assay for determining glycerol kinase activity and inhibition, based on established methods. This allows for the determination of kinetic parameters such as the inhibitor constant (Ki).
Principle:
The activity of glycerol kinase is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is proportional to the glycerol kinase activity.
Reagents:
-
Assay Buffer: 100 mM Triethanolamine-HCl, pH 7.6, containing 5 mM MgCl₂.
-
Glycerol Kinase: Purified enzyme solution of known concentration.
-
Substrate Solution: Glycerol at various concentrations.
-
Inhibitor Solution: this compound at various concentrations.
-
Coupling Enzyme System:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
ATP Solution
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells designated for the inhibition study. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.
-
Enzyme Addition: Add the glycerol kinase solution to all wells and incubate for a pre-determined time at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the glycerol solution at various concentrations.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots. To determine the Ki for noncompetitive inhibition, plot the reciprocal of the velocity (1/V) versus the inhibitor concentration ([I]). The Ki can be determined from the x-intercept of this plot.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of glycerol kinase inhibition.
Experimental Workflow
Caption: Workflow for glycerol kinase inhibition assay.
Conclusion
This compound stands out as a significant tool compound for the study of glycerol metabolism and its regulation. Its noncompetitive inhibition of glycerol kinase, coupled with its in vivo effects on glucose homeostasis, underscores the potential of targeting this enzyme for therapeutic purposes. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the properties of this and similar molecules. Future research could focus on elucidating the precise binding site of the phosphorylated inhibitor, exploring the structure-activity relationships of related compounds, and further evaluating its therapeutic potential in relevant disease models.
References
In Vitro Profile of 2,3-Dihydroxypropyl Dichloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available in vitro research on 2,3-dihydroxypropyl dichloroacetate. This document summarizes the key findings, quantitative data, and proposed mechanisms of action based on the limited existing scientific literature. It is designed to serve as a foundational resource for researchers and professionals in drug development interested in the biological activity of this compound.
Quantitative Data Summary
The primary in vitro biological activity identified for this compound is the inhibition of glycerol kinase and glycerol uptake. The available quantitative data from published studies are summarized in the table below. It is important to note that there are conflicting reports regarding the mode of inhibition of glycerol kinase, with one study suggesting a noncompetitive mechanism and another indicating a competitive mode.
| Parameter | Value | Enzyme/Process | Cell Type/System | Source |
| Ki (Inhibition constant) | 1.8 x 10-3 M | Glycerol Kinase | In vitro enzyme assay | [1] |
| IC50 (Inhibitory concentration) | ~1 mM | Glycerol Uptake | Rat Hepatocytes | [2] |
| Mode of Inhibition | Noncompetitive | Glycerol Kinase | In vitro enzyme assay | [1][3] |
| Mode of Inhibition | Competitive | Glycerol Kinase | Rat Hepatocytes | [2] |
Experimental Protocols
A critical limitation of the currently available literature is the absence of detailed, step-by-step experimental protocols within the full-text articles. The primary study identifying the Ki value and noncompetitive inhibition of glycerol kinase by Tisdale and Threadgill (1984) is only available as an abstract.[1] Similarly, the study in rat hepatocytes reporting on the inhibition of glycerol uptake is not available in its full form.[2]
Therefore, a generalized experimental workflow for a typical enzyme inhibition assay is provided below to illustrate the likely steps taken in the original research.
Mechanism of Action: Glycerol Kinase Inhibition
The primary proposed mechanism of action for this compound is the inhibition of glycerol kinase.[1][3] This enzyme catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a key step in glycerol metabolism. The study by Tisdale and Threadgill suggests that the presence of ATP is crucial for the inhibitory effect, leading to the hypothesis that this compound is itself phosphorylated, acting as a substrate analogue that then inhibits the enzyme.[1]
Discussion and Future Directions
The existing in vitro data on this compound are limited but suggest a clear biological activity related to the inhibition of glycerol metabolism. The discrepancy in the reported mode of inhibition (noncompetitive vs. competitive) highlights the need for further, more detailed studies to elucidate the precise molecular interactions.[1][2]
Future research should focus on:
-
Replication and Expansion of Enzyme Inhibition Studies: To resolve the conflicting reports on the mode of inhibition of glycerol kinase.
-
Cytotoxicity and Proliferation Assays: To determine the effect of this compound on various cancer and non-cancer cell lines.
-
Mechanism of Action Studies: To confirm the proposed phosphorylation of the compound and explore other potential cellular targets.
-
In Vitro ADME/Tox Studies: To assess the metabolic stability, permeability, and potential toxicity of the compound in cellular models.
Given that the parent compound, dichloroacetate (DCA), is a known modulator of cellular metabolism through its inhibition of pyruvate dehydrogenase kinase, it would be valuable to investigate whether this compound shares this activity or if its effects are specific to glycerol kinase.[4]
Conclusion
This compound has been identified as a potent in vitro inhibitor of glycerol kinase. However, the available data is sparse and, in some aspects, contradictory. This technical guide summarizes the current state of knowledge to inform future research in this area. Further in-depth studies are essential to fully characterize the in vitro profile of this compound and to determine its potential for therapeutic development.
References
- 1. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of glycerol uptake and glycerol kinase activity in rat hepatocytes cultured under different hormonal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Metabolic Effects of 2,3-Dihydroxypropyl Dichloroacetate Administration: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the metabolic effects of 2,3-Dihydroxypropyl dichloroacetate, a synthetic molecule combining the structural features of glycerol and dichloroacetic acid (DCA). The document is intended for researchers, scientists, and drug development professionals. It consolidates available data on the compound's dual mechanism of action: the inhibition of glycerol kinase by its 2,3-dihydroxypropyl moiety and the modulation of carbohydrate and lipid metabolism by the dichloroacetate component. This guide details the compound's impact on key metabolic pathways, presents quantitative data from preclinical studies in structured tables, outlines detailed experimental protocols for reproducing key findings, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is an ester formed from the reaction of glycerol with dichloroacetic acid.[1] This structure confers a unique pharmacological profile, acting as a potent, noncompetitive inhibitor of glycerol kinase (GK) while also delivering the well-characterized metabolic modulator, dichloroacetate (DCA).[1][2] DCA is known to inhibit pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift from anaerobic glycolysis towards aerobic glucose oxidation.[3][4][5] The glycerol backbone allows for specific interaction with glycerol metabolism, an important intersection of carbohydrate and lipid metabolic pathways.[1] This dual-action nature makes this compound a subject of interest for its potential to modulate gluconeogenesis, glucose utilization, and lipid metabolism.[2][3]
Mechanism of Action
The metabolic effects of this compound can be attributed to two primary mechanisms:
-
Inhibition of Glycerol Kinase: The 2,3-dihydroxypropyl portion of the molecule acts as a potent noncompetitive inhibitor of glycerol kinase.[1][2] This enzyme catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, the initial step for glycerol's entry into pathways of gluconeogenesis and triglyceride synthesis.[1] Inhibition of glycerol kinase by this compound has been shown to reduce the conversion of glycerol into glucose.[2]
-
Inhibition of Pyruvate Dehydrogenase Kinase (PDK): Upon hydrolysis, this compound releases dichloroacetate (DCA). DCA is a known inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK).[4][5] PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[4] By inhibiting PDK, DCA promotes the dephosphorylated, active state of PDC, leading to increased oxidation of pyruvate in the mitochondria and a decrease in lactate production.[3][4][5]
Signaling Pathways and Metabolic Impact
The dual inhibitory actions of this compound result in significant alterations to central metabolic pathways.
Impact on Gluconeogenesis
The compound inhibits gluconeogenesis through two distinct mechanisms. The inhibition of glycerol kinase directly limits the utilization of glycerol as a gluconeogenic substrate.[2] The released DCA further contributes by reducing the availability of lactate and alanine, key precursors for hepatic gluconeogenesis, by promoting their oxidation in peripheral tissues.[6][7]
Figure 1. Dual inhibitory mechanism on gluconeogenesis.
Shift in Cellular Respiration
By activating the pyruvate dehydrogenase complex, the DCA moiety of the compound promotes the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation. This shifts cellular energy production from anaerobic glycolysis towards more efficient aerobic respiration, a phenomenon often referred to as the reversal of the Warburg effect in cancer cells.
Quantitative Data on Metabolic Effects
The following tables summarize the quantitative effects of this compound and its parent compound, DCA, on various metabolic parameters as reported in preclinical and clinical studies.
Table 1: In Vitro and In Vivo Effects of this compound
| Parameter | Model System | Treatment Details | Observed Effect | Reference |
| Glycerol Kinase Activity | In vitro | (+/-)-2,3-dihydroxypropyl dichloroacetate | Noncompetitive inhibition, Ki = 1.8 x 10-3 M | [2] |
| Blood Glucose | CBA/CA mice | Dose-dependent administration | Reduction in blood glucose levels | [2] |
| Gluconeogenesis from Glycerol | CBA/CA mice | Administration of the compound | Reduction in the conversion of [U-14C] glycerol into glucose | [2] |
| Gluconeogenesis from Fructose | CBA/CA mice | Administration of the compound | Increased gluconeogenesis from fructose | [2] |
Table 2: Metabolic Effects of Dichloroacetate (DCA) Administration (Parent Compound)
| Parameter | Model System | Treatment Details | Observed Effect | Reference |
| Blood Glucose | Fasted, diabetic dogs | 300 mg/kg/h IV | Decrease from 370 to 279 mg/dl | [6] |
| Plasma Lactate | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 73% decrease from baseline | [8] |
| Plasma Alanine | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 82% decrease from baseline | [8] |
| Plasma Cholesterol | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 22% decrease from baseline | [8] |
| Plasma Triglycerides | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 61% decrease from baseline | [8] |
| Plasma Ketone Bodies | Diabetic & hyperlipoproteinemic patients | 3-4 g/day orally for 6-7 days | 71% increase from baseline | [8] |
| Skeletal Muscle Lactate & Alanine Production | Fasted, diabetic dogs | 300 mg/kg/h IV | Reduction to 40% of control | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol for Glycerol Kinase Inhibition Assay
This protocol is adapted from standard coupled-enzyme assays for kinase activity.
Objective: To determine the inhibitory potential and kinetics of this compound on glycerol kinase.
Principle: The activity of glycerol kinase is measured in a coupled enzyme system with pyruvate kinase (PK) and lactate dehydrogenase (LDH). The ADP produced by glycerol kinase is used by PK to convert phosphoenolpyruvate (PEP) to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Reagents and Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
Phosphoenolpyruvate (PEP) (20 mM)
-
NADH (5 mM)
-
MgCl2 (100 mM)
-
Glycerol (1 M)
-
Pyruvate Kinase (PK) (e.g., 1000 units/mL)
-
Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)
-
Glycerol Kinase (GK)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare a master mix containing Tris-HCl buffer, ATP, PEP, NADH, MgCl2, PK, and LDH.
-
Inhibitor Preparation: Serially dilute the this compound stock solution to achieve a range of final concentrations for the IC50 determination. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In the wells of the microplate, add the assay cocktail, the inhibitor dilution (or vehicle), and water to the desired volume.
-
Initiate Reaction: Add glycerol to all wells to start the reaction, followed immediately by the addition of glycerol kinase.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For kinetic analysis (e.g., determining Ki), vary the substrate (glycerol or ATP) concentrations at fixed inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).
Figure 2. Experimental workflow for the Glycerol Kinase inhibition assay.
Protocol for In Vivo Metabolic Studies in a Murine Model
This protocol is a general framework for assessing the in vivo metabolic effects of this compound.
Objective: To evaluate the effect of this compound administration on blood glucose, lactate, and gluconeogenesis from glycerol in mice.
Animals: Male CBA/CA mice (or other appropriate strain), 8-10 weeks old. Acclimatize animals for at least one week before the experiment. House in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
Reagents and Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
[U-14C] glycerol (or other stable isotope-labeled glycerol)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Glucometer and lactate meter
-
Scintillation counter or mass spectrometer for isotope analysis
-
Equipment for oral gavage or intraperitoneal injection
Procedure:
-
Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, low dose, high dose of the compound). A typical group size is 6-8 animals.
-
Fasting: Fast the animals for a predetermined period (e.g., 6-18 hours) to induce a gluconeogenic state, with free access to water.
-
Baseline Sampling: Collect a baseline blood sample from the tail vein to measure initial glucose and lactate levels.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
Tracer Administration: At a specified time post-compound administration, inject a bolus of [U-14C] glycerol (e.g., intraperitoneally).
-
Time-Course Blood Sampling: Collect blood samples at multiple time points after compound administration (e.g., 30, 60, 90, 120 minutes) to monitor blood glucose and lactate concentrations.
-
Terminal Blood and Tissue Collection: At the end of the experiment, anesthetize the animals and collect a terminal blood sample via cardiac puncture. Perfuse and collect tissues of interest (e.g., liver, skeletal muscle) and flash-freeze in liquid nitrogen for further analysis.
-
Analysis of Gluconeogenesis: Separate plasma from the blood samples. Measure the total glucose concentration. To determine the amount of glucose derived from the labeled glycerol, use an appropriate method to separate glucose (e.g., ion-exchange chromatography) and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the changes in blood glucose and lactate levels between the treated and control groups. Calculate the rate of appearance of labeled glucose in the plasma to assess the rate of gluconeogenesis from glycerol. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.
Conclusion
This compound presents a novel pharmacological profile by simultaneously targeting two key metabolic enzymes: glycerol kinase and pyruvate dehydrogenase kinase. The available data, primarily from preclinical studies, suggest a potent effect on glucose and lipid metabolism, driven by the inhibition of glycerol-dependent gluconeogenesis and a shift towards aerobic respiration. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound in metabolic diseases and oncology. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy and safety in more complex disease models.
References
- 1. Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rnd.edpsciences.org [rnd.edpsciences.org]
- 3. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolic effects of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichloroacetate increases glucose use and decreases lactate in developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of 2,3-Dihydroxypropyl Dichloroacetate in Gluconeogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl dichloroacetate, and its active metabolite dichloroacetate (DCA), present a compelling dual mechanism for the inhibition of gluconeogenesis. This technical guide delineates the molecular pathways through which these compounds exert their effects, providing a comprehensive overview for researchers in metabolic diseases and drug development. The primary mechanism involves the allosteric inhibition of pyruvate dehydrogenase kinase (PDK) by DCA, leading to the activation of the pyruvate dehydrogenase (PDH) complex and a subsequent reduction in gluconeogenic substrate availability. A secondary, direct mechanism involves the inhibition of glycerol kinase by this compound, specifically hampering gluconeogenesis from glycerol. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways.
Introduction
Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis. However, its dysregulation is a hallmark of metabolic disorders such as type 2 diabetes. The therapeutic targeting of gluconeogenesis has therefore been a significant focus of research. This compound has emerged as a molecule of interest due to its multifaceted inhibitory effects on this pathway. This guide provides an in-depth exploration of its mechanisms of action, supported by experimental evidence.
Mechanism of Action
The inhibitory effect of this compound on gluconeogenesis is twofold, stemming from the actions of both the parent compound and its metabolic product, dichloroacetate (DCA).
Dichloroacetate-Mediated Inhibition of Pyruvate Dehydrogenase Kinase
The predominant mechanism of action is mediated by DCA, which is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDK is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gatekeeper, channeling pyruvate derived from glycolysis and amino acid catabolism into the tricarboxylic acid (TCA) cycle for oxidation, rather than towards gluconeogenesis.
By inhibiting PDK, DCA effectively locks the PDH complex in its active, dephosphorylated state.[1][3] This leads to a metabolic shift where pyruvate is preferentially converted to acetyl-CoA and enters the TCA cycle, thereby reducing the pool of pyruvate available for carboxylation to oxaloacetate, the initial step of gluconeogenesis.[4][5] This shunting of pyruvate away from gluconeogenic pathways is a central tenet of DCA's action.[2]
Direct Inhibition of Glycerol Kinase
In addition to the effects of its metabolite, this compound itself has been shown to be a potent inhibitor of glycerol kinase.[6] This enzyme catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a necessary step for the entry of glycerol into the gluconeogenic pathway. One study identified (+/-)-2,3-dihydroxypropyl dichloroacetate as a noncompetitive inhibitor of glycerol kinase.[6] However, another study has suggested that it acts as a competitive inhibitor and a substrate for the enzyme.[7] This direct inhibition of a key gluconeogenic enzyme provides a second, complementary mechanism for reducing glucose production, specifically from lipid-derived glycerol.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound and dichloroacetate on key enzymes and processes in gluconeogenesis.
| Compound | Target Enzyme | Inhibition Type | Ki Value | Reference |
| (+/-)-2,3-Dihydroxypropyl dichloroacetate | Glycerol Kinase | Noncompetitive | 1.8 x 10⁻³ M | [6] |
| Compound | Process | IC50 Value | Cell Type | Reference |
| This compound | Glycerol Uptake | ~1 mM | Rat Hepatocytes | [7] |
| Compound | Concentration | Effect | Experimental System | Reference |
| Sodium Dichloroacetate | 1 mM | Inhibition of glucose production from L-lactate | Rat Kidney-Cortex Slices | [1][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key experimental methodologies used to investigate the role of this compound and DCA in gluconeogenesis.
Measurement of Gluconeogenesis in Isolated Rat Hepatocytes
This in vitro assay allows for the direct measurement of glucose production from various precursors in a controlled environment.
Materials:
-
Male Wistar rats (200-250 g), fasted for 24 hours.
-
Collagenase solution.
-
Krebs-Henseleit bicarbonate buffer supplemented with 2% bovine serum albumin.
-
Gluconeogenic substrates (e.g., L-lactate, sodium pyruvate, glycerol).
-
This compound or Dichloroacetate solutions.
-
Glucose assay kit.
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from rat liver by collagenase perfusion as previously described.[8][9]
-
Cell Incubation: Resuspend the isolated hepatocytes in Krebs-Henseleit buffer and incubate in flasks at 37°C in a shaking water bath under an atmosphere of 95% O₂ / 5% CO₂.
-
Substrate and Inhibitor Addition: Add gluconeogenic substrates (e.g., 10 mM L-lactate and 1 mM pyruvate, or 10 mM glycerol) to the hepatocyte suspension. In parallel experiments, add varying concentrations of this compound or DCA.
-
Sampling: At defined time points (e.g., 0, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and stop the reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Glucose Measurement: Neutralize the samples and measure the glucose concentration using a standard enzymatic glucose assay kit.
-
Data Analysis: Calculate the rate of gluconeogenesis as the amount of glucose produced per unit of time per gram of wet weight of hepatocytes. Determine the inhibitory effect of the compounds by comparing the rates in treated versus untreated cells.
In Vivo Pyruvate Tolerance Test
This in vivo assay assesses the overall capacity for hepatic gluconeogenesis in a whole-animal model.
Materials:
-
Mice or rats, fasted overnight (approximately 16 hours).
-
Sodium pyruvate solution (e.g., 2 g/kg body weight).
-
This compound or DCA solution for administration (e.g., via oral gavage or intraperitoneal injection).
-
Glucometer and test strips.
Procedure:
-
Animal Preparation: Fast the animals overnight with free access to water.
-
Compound Administration: Administer this compound, DCA, or a vehicle control at a predetermined time before the pyruvate challenge.
-
Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip.
-
Pyruvate Challenge: Administer an intraperitoneal injection of sodium pyruvate.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the gluconeogenic response. A reduction in the AUC in the treated group compared to the control group indicates an inhibition of gluconeogenesis.[10]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental designs are provided below using the DOT language for Graphviz.
Dichloroacetate (DCA) and Pyruvate Dehydrogenase (PDH) Complex Regulation
Caption: DCA inhibits PDK, activating the PDH complex and shunting pyruvate to the TCA cycle.
Inhibition of Gluconeogenesis from Glycerol
Caption: this compound directly inhibits glycerol kinase.
Experimental Workflow for In Vitro Gluconeogenesis Assay
Caption: Workflow for assessing the inhibition of gluconeogenesis in isolated hepatocytes.
Conclusion
This compound demonstrates a potent and dual inhibitory effect on gluconeogenesis. Its primary metabolite, DCA, modulates the key regulatory hub of the PDH complex, thereby reducing the flux of pyruvate into the gluconeogenic pathway. Concurrently, the parent compound directly targets glycerol kinase, providing an additional layer of inhibition. This dual mechanism makes this compound and its derivatives promising candidates for further investigation in the context of metabolic diseases characterized by excessive gluconeogenesis. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of these compounds. Further studies are warranted to fully elucidate the dose-response relationships and in vivo efficacy in relevant disease models.
References
- 1. Effect of dichloroacetate on gluconeogenesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of pyruvate concentration, dichloroacetate and alpha-cyano-4-hydroxycinnamate on gluconeogenesis, ketogenesis and [3-hydroxybutyrate]/[3-oxobutyrate] ratios in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Establishment and characterization of a novel method for evaluating gluconeogenesis using hepatic cell lines, H4IIE and HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2,3-Dihydroxypropyl dichloroacetate
Introduction
2,3-Dihydroxypropyl dichloroacetate, also known as glycerol α-dichloroacetate, is a chemical compound of interest in biomedical research. It is recognized as a potent, noncompetitive inhibitor of glycerol kinase, an essential enzyme in glycerol metabolism.[1][2] This inhibitory activity makes it a valuable tool for studying metabolic pathways and a scaffold for developing next-generation therapeutic agents.[1] The synthesis of this compound is achieved through the esterification of glycerol with a dichloroacetylating agent. This document provides a detailed protocol for its laboratory synthesis, purification, and characterization.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydroxypropyl 2,2-dichloroacetate | [3] |
| Molecular Formula | C₅H₈Cl₂O₄ | [3] |
| Molecular Weight | 203.02 g/mol | [3] |
| CAS Number | 93623-15-5 | [3] |
Synthesis Reaction
The synthesis of this compound is accomplished via an acid-catalyzed esterification reaction between glycerol and dichloroacetic acid. The reaction involves the nucleophilic attack of a primary hydroxyl group of glycerol on the carbonyl carbon of protonated dichloroacetic acid, followed by the elimination of a water molecule.
References
Application Notes and Protocols for the Analytical Detection of 2,3-Dihydroxypropyl dichloroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydroxypropyl dichloroacetate is a synthetic organic compound with potential applications in pharmaceutical research, including as an inhibitor of glycerol kinase.[1][2] Its structural similarity to both glycerol and dichloroacetate (DCA), an investigational drug for metabolic disorders, makes it a molecule of interest for studying metabolic pathways. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological samples, as well as for purity assessment and stability studies.
This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, considerations for chiral separation are discussed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the analysis of non-volatile and polar compounds like this compound. A reversed-phase method is proposed here for its wide applicability and suitability for polar analytes.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution (e.g., from a pharmaceutical formulation): Accurately weigh a portion of the formulation equivalent to 10 mg of the active pharmaceutical ingredient (API). Dissolve in a suitable volume of diluent, sonicate for 15 minutes, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 65:35 v/v). The mobile phase composition may require optimization based on the specific column and instrument.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 227 nm. This is a suggested starting point and should be optimized based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration in the sample solution from this curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the key validation parameters and typical acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and excipients. Peak purity should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Range | 80-120% of the test concentration for assay; LOQ to 120% of the specification level for impurities. |
| Accuracy | 98.0% - 102.0% recovery for the assay of the drug substance. |
| Precision | Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the presence of polar hydroxyl groups, this compound requires derivatization to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[8][9][10]
Experimental Protocol: GC-MS with Derivatization
1. Derivatization and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or DMF).
-
Derivatization: In a reaction vial, add 100 µL of the standard or sample solution. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Sample Solution: Extract the analyte from the sample matrix into a suitable solvent. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in the aprotic solvent and proceed with the derivatization step as described above.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and identification of the derivatized compound.
-
SIM Mode: Selected Ion Monitoring for quantitative analysis, using characteristic ions of the derivatized analyte.
-
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using the peak areas of a characteristic ion versus the concentration of the derivatized standards.
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The chromatographic peak of the derivatized analyte should be free of interference from the matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | 95.0% - 105.0% recovery. |
| Precision | Repeatability (RSD) ≤ 5%; Intermediate Precision (RSD) ≤ 10%. |
| LOD/LOQ | Determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should be insensitive to small variations in derivatization time, temperature, and GC parameters. |
Chiral Separation
This compound possesses a chiral center. The enantiomeric purity may be a critical quality attribute. Chiral separation can be achieved by:
-
Direct Chiral HPLC: Using a chiral stationary phase (CSP) column (e.g., Chiralpak AD). The mobile phase and other conditions would need to be optimized for the specific column and enantiomers.[11]
-
Indirect Chiral HPLC: Derivatizing the racemic analyte with a chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., silica gel).[12][13]
Visualizations
Caption: HPLC-UV experimental workflow.
Caption: GC-MS with derivatization workflow.
Caption: Inhibition of Glycerol Kinase.
References
- 1. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of glycerol uptake and glycerol kinase activity in rat hepatocytes cultured under different hormonal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,3-Dihydroxypropyl dichloroacetate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydroxypropyl dichloroacetate. As an ester of dichloroacetic acid, this compound may be present as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes. Given the stringent regulatory requirements for controlling PGIs, a sensitive and reliable analytical method is crucial for ensuring the safety and quality of drug substances. This document provides a detailed protocol for a reversed-phase HPLC method coupled with a universal detector, such as a Charged Aerosol Detector (CAD), suitable for quantifying compounds with weak or no UV chromophore. The method is designed to be a starting point for validation in a research or quality control laboratory.
Introduction
This compound is an ester of dichloroacetic acid (DCA) and glycerol. DCA itself is a known environmental contaminant and a potential therapeutic agent, but its esters can be formed during drug synthesis, particularly when glycerol is used as a raw material or is present as a residual solvent. Esters of known or suspected mutagens are often themselves considered potentially genotoxic. Regulatory bodies, including the International Council for Harmonisation (ICH), have established guidelines for the control of genotoxic impurities in active pharmaceutical ingredients (APIs), often requiring quantification at parts-per-million (ppm) levels relative to the API.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of impurities in pharmaceutical products.[1] However, compounds like this compound lack a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at the low levels required for PGI analysis.[2] To overcome this, the use of a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is proposed. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity.[1][2]
This application note outlines a comprehensive protocol for the quantification of this compound using HPLC with CAD detection, providing a robust framework for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)
-
API: Drug substance to be tested for the impurity.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) is recommended.
| Parameter | Recommended Setting |
| HPLC Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| CAD Settings | Nebulizer Temp: 35°C, Evaporation Temp: 40°C, Gas Pressure: 35 psi |
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL). These solutions will be used to construct the calibration curve.
Preparation of Sample Solution
Accurately weigh approximately 200 mg of the API into a 10 mL volumetric flask. Add approximately 7 mL of the diluent and sonicate to dissolve. Dilute to volume with the diluent. This results in a sample concentration of 20 mg/mL.
Method Validation Parameters (Illustrative Data)
The following table summarizes the expected performance characteristics of this method. This data is illustrative and should be confirmed during formal method validation according to ICH guidelines.[3]
| Parameter | Expected Result |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity Range | 0.1 µg/mL - 10 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL (corresponding to 1.5 ppm in a 20 mg/mL sample) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (corresponding to 5 ppm in a 20 mg/mL sample) |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (% RSD) | ≤ 5.0% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical approach for developing a suitable analytical method.
Conclusion
The proposed HPLC method with Charged Aerosol Detection provides a viable strategy for the selective and sensitive quantification of this compound in drug substances. The absence of a strong UV chromophore in the analyte necessitates the use of a universal detector like CAD or ELSD, or a more advanced technique such as LC-MS/MS, to achieve the low detection limits required for potential genotoxic impurities.[2] The provided protocol and illustrative data serve as a solid foundation for method development and validation activities. Adherence to ICH guidelines during validation will ensure the method is suitable for its intended purpose in a regulated environment.[3]
References
Application Notes and Protocols for the Gas Chromatography Analysis of 2,3-Dihydroxypropyl dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl dichloroacetate is a chemical compound of interest in various fields of research, including its potential role as a chemical probe in cellular metabolism studies.[1] Due to its polar dihydroxy functionality and resulting low volatility, direct analysis by gas chromatography (GC) is challenging.[2] Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). The methodologies are based on established derivatization techniques for similar compounds containing diol functionalities, such as silylation and phenylboronic acid esterification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target analyte is presented below. This information is crucial for the preparation of standards and interpretation of analytical data.
| Property | Value | Source |
| IUPAC Name | 2,3-dihydroxypropyl 2,2-dichloroacetate | PubChem[3] |
| Molecular Formula | C₅H₈Cl₂O₄ | PubChem[3] |
| Molecular Weight | 203.02 g/mol | PubChem[3] |
| CAS Number | 93623-15-5 | Echemi[4] |
Experimental Protocols
Two primary derivatization methods are presented: Silylation and Phenylboronic Acid (PBA) Derivatization.
Protocol 1: Silylation Derivatization
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[5] In this protocol, the hydroxyl groups of this compound are converted to their trimethylsilyl (TMS) ethers.
Materials:
-
This compound standard
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (IS): e.g., deuterated 3-MCPD or a suitable stable isotope-labeled analogue.
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine or ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution.
-
For unknown samples, perform a suitable extraction to isolate the analyte. The final extract should be evaporated to dryness.
-
-
Derivatization Reaction:
-
To the dried residue of the standard or sample in a GC vial, add 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
If using an internal standard, add the appropriate volume at this stage.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Protocol 2: Phenylboronic Acid (PBA) Derivatization
This method is particularly useful for vicinal diols, forming a stable cyclic boronate ester.
Materials:
-
This compound standard
-
Phenylboronic acid (PBA) solution (e.g., 10 mg/mL in acetone or ethyl acetate)
-
Hexane (GC grade)
-
Internal Standard (IS): e.g., deuterated 3-MCPD-d5-phenylboronate ester.
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the silylation protocol.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of the PBA solution.
-
Add the internal standard if required.
-
Cap the vial and heat at 80°C for 20 minutes.
-
-
Extraction of the Derivative:
-
After cooling, add 500 µL of hexane and 200 µL of deionized water.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the derivatized analyte to a clean GC vial with an insert.
-
-
Sample Analysis:
-
The sample is ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Expected Mass Spectra:
-
TMS Derivative: The mass spectrum is expected to show a molecular ion peak (M+•) and characteristic fragments resulting from the loss of methyl groups (M-15) and trimethylsilanol (M-90).
-
PBA Derivative: The mass spectrum should exhibit a prominent molecular ion and characteristic fragments related to the phenylboronate structure.
Quantitative Data and Method Performance
The following tables summarize the expected quantitative performance of the analytical methods, based on validated methods for the structurally similar compound 3-MCPD. These values should be considered as a benchmark, and a full method validation should be performed for the analysis of this compound.
Table 1: Expected Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Example Calibration Curve Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) |
| 0.1 | 15,000 | 100,000 | 0.15 |
| 0.5 | 78,000 | 102,000 | 0.76 |
| 1.0 | 155,000 | 101,000 | 1.53 |
| 5.0 | 760,000 | 99,000 | 7.68 |
| 10.0 | 1,520,000 | 100,000 | 15.20 |
Visualizations
The following diagrams illustrate the experimental workflows for the two derivatization protocols.
References
- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8Cl2O4 | CID 146770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Efficacy Testing of 2,3-Dihydroxypropyl dichloroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydroxypropyl dichloroacetate is an ester of dichloroacetic acid (DCA). DCA is a well-documented metabolic modulator that inhibits the enzyme pyruvate dehydrogenase kinase (PDK).[1][2] This inhibition reactivates the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[3] In many cancer cells, which exhibit a preference for aerobic glycolysis (the Warburg effect), PDK is often overexpressed, shunting pyruvate away from mitochondrial oxidation and towards lactate production.[4][5] By inhibiting PDK, this compound is hypothesized to reverse this glycolytic phenotype, forcing cancer cells to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis.[4][6] This document provides a detailed experimental framework for testing the preclinical efficacy of this compound as a potential anti-cancer agent.
Hypothesized Mechanism of Action
The primary mechanism of action for dichloroacetate (DCA) is the inhibition of pyruvate dehydrogenase kinase (PDK).[2] PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[3] By inhibiting PDK, DCA leads to the dephosphorylation and activation of PDH, which in turn catalyzes the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[5] This metabolic shift from glycolysis to glucose oxidation is expected to decrease lactate production, increase reactive oxygen species (ROS), and induce apoptosis in cancer cells.[2][6]
Figure 1. Hypothesized mechanism of this compound.
Overall Experimental Workflow
The preclinical evaluation is structured in two main phases: in vitro characterization followed by in vivo efficacy studies. This tiered approach allows for early confirmation of the mechanism of action and cytotoxic potential before proceeding to more complex and resource-intensive animal models.
Figure 2. Preclinical experimental workflow for efficacy testing.
Phase 1: In Vitro Efficacy and Mechanism of Action Studies
Protocol 1.1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HCT116 colon cancer)
-
Normal fibroblast cell line (e.g., MRC-5) for selectivity assessment
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound (stock solution in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 mM). Replace the medium with fresh medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 1.2: Metabolic Flux Analysis
Objective: To confirm that the compound shifts cellular metabolism from glycolysis to oxidative phosphorylation.
Materials:
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Seahorse XF Cell Culture Microplates
-
Lactate production assay kit
-
Cancer cells treated with IC50 concentration of the compound
Procedure (Extracellular Acidification Rate - ECAR):
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Treat cells with the IC50 concentration of this compound for 24 hours.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator.
-
Measure the basal Extracellular Acidification Rate (ECAR), an indicator of glycolysis, using the Seahorse analyzer.[7]
-
Compare the ECAR of treated cells to vehicle-treated control cells. A significant decrease in ECAR suggests an inhibition of glycolysis.[7]
Protocol 1.3: Western Blot for Target Engagement
Objective: To directly measure the activation of the PDH complex by assessing its phosphorylation status.
Materials:
-
Cancer cells treated with IC50 concentration of the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Phospho-PDH (Ser293), anti-total-PDH, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for 6-24 hours. Lyse the cells on ice using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibody (e.g., anti-Phospho-PDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity. A decrease in the ratio of Phospho-PDH to total-PDH indicates target engagement and activation of the PDH complex.
Data Presentation: In Vitro Results
| Cell Line | Type | IC50 (mM) [72h] | Basal ECAR (% of Control) | p-PDH/Total PDH Ratio (% of Control) |
| A549 | Lung Cancer | Value | Value | Value |
| MDA-MB-231 | Breast Cancer | Value | Value | Value |
| HCT116 | Colon Cancer | Value | Value | Value |
| MRC-5 | Normal Lung Fib | Value | Value | Value |
Phase 2: In Vivo Efficacy Studies
Protocol 2.1: Murine Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old
-
Cancer cell line known to be sensitive in vitro (e.g., A549)
-
Matrigel
-
This compound formulated for oral gavage or intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline, PBS)
-
Group 2: Low Dose Compound (e.g., 25 mg/kg, daily)
-
Group 3: High Dose Compound (e.g., 50 mg/kg, daily)
-
Group 4: Positive Control (standard-of-care chemotherapy, if applicable)
-
-
Treatment Administration: Administer the compound daily via oral gavage or IP injection for 21-28 days.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record mouse body weight 2-3 times per week as a measure of general toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (~1500 mm³), or if signs of significant toxicity (e.g., >20% body weight loss) are observed.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Plot mean tumor volume and body weight over time for each group.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Saline, daily PO | Value | 0% | Value |
| Compound (Low Dose) | 25 mg/kg, daily PO | Value | Value | Value |
| Compound (High Dose) | 50 mg/kg, daily PO | Value | Value | Value |
| Positive Control (e.g., Paclitaxel) | 15 mg/kg, twice weekly IP | Value | Value | Value |
Logical Relationship Diagram
This diagram illustrates the logical flow from the initial hypothesis to the expected experimental outcomes that would support the compound's efficacy.
Figure 3. Logical flow from hypothesis to expected outcomes.
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect and mechanism of Dichloroacetate in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccnm.edu [ccnm.edu]
- 5. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcaguide.org [dcaguide.org]
- 7. All-in-One Pyruvate Dehydrogenase Kinase Inhibitor for Tracking, Targeting, and Enhanced Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Dihydroxypropyl Dichloroacetate in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,3-Dihydroxypropyl dichloroacetate is a derivative of dichloroacetic acid (DCA) that serves as a valuable tool in metabolic research. Unlike its more extensively studied parent compound, DCA, which primarily targets pyruvate dehydrogenase kinase (PDK), this compound has been identified as a potent inhibitor of glycerol kinase. This specific mode of action allows for the targeted investigation of glycerol metabolism and its contribution to pathways such as gluconeogenesis and lipid synthesis.
The primary application of this compound in a research setting is to probe the role of glycerol kinase in various physiological and pathophysiological states. By inhibiting this enzyme, researchers can elucidate the metabolic consequences of disrupting the initial step of glycerol utilization. This has implications for studying conditions with altered glycerol metabolism, including certain cancers and metabolic disorders.
Key Metabolic Effects:
-
Inhibition of Glycerol Kinase: this compound acts as a noncompetitive inhibitor of glycerol kinase, preventing the phosphorylation of glycerol to glycerol-3-phosphate. This is the primary and most well-characterized effect of the compound.
-
Reduction of Gluconeogenesis from Glycerol: By blocking the entry of glycerol into the gluconeogenic pathway, this compound can reduce the synthesis of glucose from glycerol. This effect has been observed in vivo, where it leads to a dose-dependent reduction in blood glucose levels.
-
Alteration of Lipid Metabolism: While direct studies on the effects of this compound on lipid metabolism are limited, its parent compound, DCA, is known to inhibit fatty acid and triglyceride synthesis. It is plausible that by limiting the availability of glycerol-3-phosphate, a key backbone for triglyceride synthesis, this compound may also impact lipid metabolism.
Data Presentation
Table 1: In Vitro Inhibition Data for this compound
| Parameter | Value | Enzyme/System | Source |
| Ki (Inhibition Constant) | 1.8 x 10⁻³ M | Glycerol Kinase | |
| Inhibition Type | Noncompetitive | Glycerol Kinase | [1] |
| IC₅₀ (Half-maximal inhibitory concentration) | ~1 mM | Glycerol Uptake in Hepatocytes |
Table 2: In Vivo Effects of this compound in CBA/CA Mice
| Parameter | Treatment | Observation | Source |
| Blood Glucose | Dose-dependent administration | Reduction in blood glucose levels | [1] |
| Gluconeogenesis | Administration of this compound | Reduction in the conversion of [U-¹⁴C] glycerol into glucose | [1] |
| Gluconeogenesis from other precursors | Administration of this compound | Increased gluconeogenesis from fructose | [1] |
Experimental Protocols
Protocol 1: In Vitro Glycerol Kinase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for glycerol kinase activity.
1. Materials:
-
Purified glycerol kinase
-
This compound
-
Glycerol
-
ATP (Adenosine triphosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
PEP (Phosphoenolpyruvate)
-
LDH (Lactate dehydrogenase)
-
PK (Pyruvate kinase)
-
Reaction buffer (e.g., 0.1 M Triethanolamine-HCl, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a reaction mixture containing reaction buffer, ATP, NADH, PEP, LDH, and PK.
-
Add varying concentrations of this compound to the wells of the microplate. Include a control group with no inhibitor.
-
Add the glycerol kinase enzyme to all wells and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding glycerol to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the glycerol kinase activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀. Further kinetic analysis can be performed to determine the Ki and the type of inhibition.
Protocol 2: Hepatocyte Glycerol Uptake Assay
This protocol is based on common methods for assessing substrate uptake in primary hepatocytes.
1. Materials:
-
Primary hepatocytes
-
This compound
-
Radiolabeled glycerol (e.g., [¹⁴C]-glycerol)
-
Hepatocyte culture medium
-
Washing buffer (e.g., ice-cold PBS)
-
Lysis buffer
-
Scintillation counter
2. Procedure:
-
Plate primary hepatocytes in a multi-well plate and allow them to adhere.
-
Prepare different concentrations of this compound in the culture medium.
-
Pre-incubate the hepatocytes with the medium containing this compound for a defined period (e.g., 30 minutes).
-
Add radiolabeled glycerol to the wells and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold washing buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the rate of glycerol uptake for each concentration of the inhibitor and determine the IC₅₀.
Protocol 3: In Vivo Assessment of Metabolic Effects in Mice
This protocol is designed to evaluate the impact of this compound on glucose and glycerol metabolism in a mouse model.
1. Materials:
-
CBA/CA mice (or other suitable strain)
-
This compound
-
[U-¹⁴C] glycerol
-
Saline solution (for control group)
-
Blood glucose meter
-
Equipment for intraperitoneal or oral administration
-
Equipment for blood and tissue collection
2. Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Divide the mice into control and treatment groups.
-
Administer this compound to the treatment groups at various doses (e.g., via intraperitoneal injection or oral gavage). Administer saline to the control group.
-
At specified time points after administration, measure blood glucose levels from the tail vein.
-
To assess the effect on gluconeogenesis from glycerol, administer [U-¹⁴C] glycerol to the mice.
-
At a subsequent time point, collect blood samples to measure the incorporation of the radiolabel into blood glucose.
-
At the end of the experiment, euthanize the mice and collect liver tissue to measure the specific activity of glycerol kinase.
-
Analyze the data to determine the dose-dependent effects of this compound on blood glucose and the conversion of glycerol to glucose.
Mandatory Visualization
Caption: Inhibition of Glycerol Kinase by this compound.
Caption: General workflow for evaluating this compound.
References
Application Notes and Protocols for Dosage Determination of Dichloroacetate (DCA) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetate (DCA) is a small molecule that has garnered significant interest for its potential as a therapeutic agent, particularly in the field of oncology.[1] It acts as a metabolic modulator by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK).[1][2][3] This inhibition reactivates the pyruvate dehydrogenase (PDH) complex, leading to a shift in cellular metabolism from glycolysis towards oxidative phosphorylation.[2][4] This metabolic reprogramming can selectively induce apoptosis in cancer cells and has been explored in various preclinical animal models.[3][5] These application notes provide a comprehensive overview of dosage determination for DCA in common animal models, summarizing key pharmacokinetic parameters, toxicity findings, and detailed experimental protocols.
Data Presentation
Table 1: Summary of Dichloroacetate (DCA) Dosage in Rodent Models
| Animal Model | Cancer Type/Indication | Route of Administration | Dosage Range | Key Findings | Reference(s) |
| Mouse | B16-F10 Melanoma | Gavage | 25, 75, or 150 mg/kg/day for 10 days | Significant reduction in tumor growth at all doses without systemic toxicity. | [5] |
| Mouse | Neuroblastoma (SKNBE2 cells) | Intragastric | 2.5 and 25 mg/kg/dose, 5 days/week for 4 weeks | Dose-dependent reduction in tumor volume (30% at 2.5 mg/kg, 55% at 25 mg/kg). | [6] |
| Mouse | Hepatocarcinogenesis Study | Drinking Water | 0.2 - 2.0 g/L for up to 52 weeks | Reduced serum insulin levels and changes in insulin signaling proteins. | [7] |
| Rat | Mammary Adenocarcinoma | - | - | DCA inhibited lung metastases. | [3] |
| Rat | Pharmacokinetic Study | Gavage / IV | Single dose of 50 mg/kg | Studied tissue distribution. | [3] |
| Rat | Pharmacokinetic Study | Drinking Water | 0.2 and 2.0 g/L for 14 days | DCA auto-inhibits its own metabolism. | [8] |
Table 2: Summary of Dichloroacetate (DCA) Dosage in a Canine Model
| Animal Model | Study Type | Route of Administration | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Dog | Pharmacokinetic Study | Oral | 6.25 mg/kg q12h | 4 weeks | Slower clearance compared to rodents and most humans. |[9] | | Dog | 90-Day Toxicity Study | Oral (Capsules) | 12.5, 39.5, and 72 mg/kg/day | 90 days | Hindlimb partial paralysis, vacuolization of myelinated white tracts, and degeneration of testicular germinal epithelium. A "no-adverse-effect level" was not determined. |[10] |
Table 3: Comparative Pharmacokinetics of Dichloroacetate (DCA)
| Species | Plasma Half-life (single dose) | Bioavailability (oral) | Key Metabolic Characteristics | Reference(s) |
| Mouse | ~3 hours (rate of metabolism is fastest) | Approaching 100% | Rapid metabolism. | [11][12] |
| Rat | ~3 hours | Approaching 100% | Metabolism is faster than in humans and dogs. | [11][12] |
| Dog | ~17-25 hours | Approaching 100% | Slower clearance and greater inhibition of its own metabolism. | [9][11][12] |
| Human | ~1 hour (in naive subjects) | Approaching 100% | Metabolism rate is between that of rats and dogs. Chronic administration leads to inhibition of its own metabolism. | [11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of DCA in a Murine Melanoma Model
This protocol is adapted from a study evaluating DCA in B16-F10 tumor-bearing C57BL/6 mice.[5]
-
Animal Model: Male C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously inject 1x10^6 B16-F10 melanoma cells into the dorsal flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size.
-
Treatment Groups:
-
Control Group: Vehicle (e.g., sterile water)
-
DCA Group 1: 25 mg/kg
-
DCA Group 2: 75 mg/kg
-
DCA Group 3: 150 mg/kg
-
-
Drug Administration:
-
Prepare fresh solutions of sodium dichloroacetate in the vehicle daily.
-
Administer the assigned dose orally via gavage once daily for 10 consecutive days.
-
-
Data Collection:
-
Measure tumor volume every other day using calipers (Volume = (length x width^2) / 2).
-
Monitor animal body weight daily to assess systemic toxicity.
-
-
Endpoint: At the end of the 10-day treatment period, euthanize the mice and excise the tumors for final volume and weight measurement.
-
Histopathological Analysis: Collect major organs (lung, liver, kidney, spleen, intestine) for histopathological examination to assess for any treatment-related toxicities.[5]
Protocol 2: In Vivo Efficacy Study of DCA in a Murine Neuroblastoma Model
This protocol is adapted from a study on the effect of DCA on neuroblastoma growth.[6]
-
Animal Model: NOD/SCID mice.
-
Tumor Cell Implantation: Subcutaneously inject 1x10^7 SKNBE2 cells in PBS into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors reach a diameter of approximately 5 mm.
-
Treatment Groups:
-
Vehicle Control Group: Sterilized water
-
DCA Group 1: 2.5 mg/kg/dose
-
DCA Group 2: 25 mg/kg/dose
-
-
Drug Administration:
-
Administer DCA or vehicle intragastrically once a day, five days a week, for four consecutive weeks.
-
-
Data Collection:
-
Measure tumor masses weekly.
-
Monitor the weight of the mice weekly to assess treatment tolerability.
-
Mandatory Visualizations
Signaling Pathway of Dichloroacetate (DCA)
Caption: Mechanism of action of Dichloroacetate (DCA).
General Experimental Workflow for In Vivo DCA Studies
Caption: General workflow for animal studies of DCA.
Important Considerations
-
Toxicity: DCA can cause reversible peripheral neuropathy and hepatotoxicity, particularly with chronic administration and at higher doses.[13][14] In a 90-day study in dogs, a "no-adverse-effect level" was not established, with testicular toxicity observed even at the lowest dose.[10] Careful monitoring for clinical signs of toxicity is crucial in any animal study.
-
Pharmacokinetics: DCA inhibits its own metabolism, which can lead to drug accumulation and increased risk of toxicity over time.[8][12] This is an important consideration for the design of chronic dosing studies.
-
Species Differences: There are significant species-specific variations in the pharmacokinetics of DCA.[11] Dogs, for instance, clear DCA much more slowly than rodents.[9] Dosage regimens should not be directly extrapolated between species without considering these differences.
-
Administration Route: While oral administration is common and shows good bioavailability, some studies have noted that parenteral administration may not be as effective in reducing tumor growth.[6] The choice of administration route should be carefully considered based on the experimental objectives.
References
- 1. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
- 4. ccnm.edu [ccnm.edu]
- 5. Sodium dichloroacetate attenuates the growth of B16-F10 melanoma in vitro and in vivo: an opportunity for drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcaguide.org [dcaguide.org]
- 7. Effects of dichloroacetate (DCA) on serum insulin levels and insulin-controlled signaling proteins in livers of male B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oral dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 90-Day toxicity study of dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacogenetic considerations with dichloroacetate dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichloroacetate (DCA) Treatment in Cell Culture
Introduction
Dichloroacetate (DCA) is a small molecule that has garnered significant interest in cancer research for its ability to selectively induce apoptosis in cancer cells by shifting their metabolism from glycolysis to oxidative phosphorylation.[1][5][6] DCA achieves this by inhibiting pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex, a key enzyme in mitochondrial respiration.[3][7] These application notes provide a comprehensive overview of the protocols for treating various cancer cell lines with DCA, summarizing key experimental parameters and outlining the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of DCA treatment on different cancer cell lines.
Table 1: Effects of DCA on Cell Viability and Apoptosis
| Cell Line | Cancer Type | DCA Concentration (mM) | Treatment Duration (hours) | Observed Effect | Reference |
| HT29 | Colorectal Adenocarcinoma | 50 | 48 | Seven-fold increase in apoptotic cells | [2][7] |
| SW480 | Colorectal Adenocarcinoma | 50 | 48 | Five-fold increase in apoptotic cells | [2] |
| LoVo | Metastatic Colorectal Adenocarcinoma | 50 | 48 | Ten-fold increase in apoptotic cells | [2][7] |
| HCT116 | Colorectal Carcinoma | 20 | 24 | No significant increase in apoptosis | [8] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Increased rate of apoptosis | [5] |
| AN3CA | Endometrial Cancer | 10 | 40 | Decreased cell viability, increased apoptosis | [6] |
| Ishikawa | Endometrial Cancer | 10 | 40 | Decreased cell viability, increased apoptosis | [6] |
| 8505C | Anaplastic Thyroid Cancer | Not Specified | Not Specified | Selective inhibition of cell proliferation | [9] |
Table 2: Effects of DCA on Cell Cycle
| Cell Line | Cancer Type | DCA Concentration (mM) | Treatment Duration (hours) | Observed Effect | Reference |
| HT29 | Colorectal Adenocarcinoma | 50 | 48 | Eight-fold increase in G2 phase cells | [2][7] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | G1 cell cycle arrest | [5] |
| 8505C | Anaplastic Thyroid Cancer | Not Specified | Not Specified | G1/S phase arrest | [9] |
Experimental Protocols
Cell Culture and DCA Preparation
Cell Lines: A variety of cancer cell lines have been used in DCA studies, including but not limited to colorectal cancer lines (HT29, SW480, LoVo, HCT116), prostate cancer cells (PC-3), endometrial cancer cells (AN3CA, Ishikawa), and anaplastic thyroid cancer cells (8505C).[2][5][6][8][9] Non-cancerous cell lines like 293 and HB2 have been used as controls.[2]
Culture Media: The choice of culture medium is dependent on the cell line. Commonly used media include RPMI 1640, DMEM, and F12, supplemented with 10% fetal calf serum.[2] Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[2] For experiments requiring hypoxic conditions, a specialized incubator with 1% O2, 5% CO2, and 94% N2 can be used.[10]
DCA Stock Solution: Sodium dichloroacetate is dissolved in sterile, deionized water to prepare a concentrated stock solution. This stock solution is then sterilized by filtration through a 0.22 µm filter and can be stored at -20°C. The final working concentrations are prepared by diluting the stock solution in the appropriate cell culture medium.
Cytotoxicity/Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on colorectal cancer cell lines.[2][10]
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well tissue culture plate and incubate overnight.
-
DCA Treatment: Replace the medium with fresh medium containing increasing concentrations of DCA (e.g., 0, 10, 15, 20, 30, 50, and 100 mM).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Remove the medium and add 50 µl of 1 mg/ml MTT solution to each well. Incubate in the dark for 3 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µl of propan-1-ol to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V and 7-AAD Staining)
This protocol is based on the methodology used for colorectal cancer cell lines.[2][10]
-
Cell Seeding and Treatment: Seed cells in 25 cm^2 tissue culture flasks and incubate overnight. Replace the medium with fresh medium containing the desired concentrations of DCA (e.g., 0, 10, 20, and 50 mM) and incubate for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells, wash them twice with cold PBS, and resuspend them in 1x binding buffer at a concentration of 5 x 10^6 cells/ml.
-
Staining: Transfer 100 µl of the cell suspension (5 x 10^5 cells) to a 5 ml culture tube. Add 5 µl of Annexin V-FITC and 10 µl of 7-AAD. Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 400 µl of 1x binding buffer to each tube and analyze the cells by flow cytometry within an hour.
Western Blot Analysis
Western blotting can be used to analyze changes in protein expression levels, such as the phosphorylation status of the PDH E1α subunit, or the expression of apoptosis-related proteins like cleaved PARP and Bax.[4][11]
-
Cell Lysis: After DCA treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
DCA's primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to a metabolic shift and the induction of apoptosis in cancer cells.
Caption: DCA inhibits PDK, leading to the activation of PDH and a metabolic shift from glycolysis to oxidative phosphorylation.
The metabolic shift induced by DCA triggers a cascade of events leading to apoptosis, primarily through the mitochondrial pathway.
Caption: DCA-induced metabolic shift leads to increased ROS, decreased mitochondrial membrane potential, and ultimately apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of DCA on cancer cells.
Caption: A typical workflow for studying the in vitro effects of DCA on cancer cells.
References
- 1. 2,3-Dihydroxypropyl dichloroacetate | C5H8Cl2O4 | CID 146770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. parchem.com [parchem.com]
- 5. Dichloroacetate (DCA) sensitizes both wild-type and over expressing Bcl-2 prostate cancer cells in vitro to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichloroacetate induces different rates of cell death in cancer and noncancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dcaguide.org [dcaguide.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Promising Treatment on the Horizon for Cancer-related Fatigue < Yale School of Medicine [medicine.yale.edu]
Application Notes: 2,3-Dihydroxypropyl Dichloroacetate as a Tool for Studying Glycerol Metabolism
Introduction
Glycerol is a pivotal metabolite in energy homeostasis, serving as a backbone for triglycerides and a substrate for both gluconeogenesis and glycolysis.[1] The metabolic processing of glycerol begins with its phosphorylation to glycerol-3-phosphate, a reaction catalyzed by the enzyme glycerol kinase (GK). This initial step is often rate-limiting in the overall utilization of glycerol.[2] 2,3-Dihydroxypropyl dichloroacetate (also known as (+/-)-2,3-dihydroxypropyl dichloroacetate) is a glycerol analogue that serves as a potent inhibitor of glycerol kinase.[3][4] Its ability to specifically target the entry point of glycerol into metabolic pathways makes it an invaluable chemical probe for researchers studying lipid metabolism, gluconeogenesis, and related physiological and pathological states.
These application notes provide an overview of the mechanism of this compound, summarize key quantitative data, and offer detailed protocols for its use in experimental settings.
Mechanism of Action
Glycerol released from the breakdown of triglycerides enters the bloodstream and is primarily taken up by the liver and kidneys.[5] Inside the cell, glycerol kinase utilizes ATP to phosphorylate glycerol, forming glycerol-3-phosphate. This intermediate is then oxidized to dihydroxyacetone phosphate (DHAP), which can enter the glycolytic or gluconeogenic pathways.[1][5]
This compound functions as a specific inhibitor of glycerol kinase.[3] Studies have characterized it as a noncompetitive inhibitor, suggesting it binds to a site other than the active site for glycerol.[3][4] The presence of ATP appears to be necessary for effective inhibition, leading to the hypothesis that the inhibitor is first phosphorylated into a glycerol-3-phosphate analogue, which then exerts its inhibitory effect on the enzyme.[3] However, other research has shown that this compound can also act as a substrate for glycerol kinase, which would indicate a competitive mode of inhibition.[2] This suggests the precise mechanism may depend on the specific experimental conditions. By blocking the initial phosphorylation step, the compound effectively prevents glycerol from being utilized in downstream metabolic processes like gluconeogenesis.
Caption: Glycerol metabolism pathway and the inhibitory action of this compound.
Data Presentation
Quantitative data from in vitro and cellular studies are crucial for designing experiments. The following tables summarize the reported kinetic parameters for this compound and glycerol metabolism.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Biological System/Assay | Inhibition Type | Source |
| Ki | 1.8 x 10⁻³ M | In vitro glycerol kinase assay | Noncompetitive | [3][4] |
| IC₅₀ | ~1 mM | Glycerol uptake in primary rat hepatocytes | Competitive (substrate) | [2] |
Table 2: Kinetic Parameters of Glycerol Metabolism in Rat Hepatocytes
| Process | Parameter | Value Range | Source |
| Glycerol Uptake | Kₘ | 250 - 402 µM | [2] |
| Vₘₐₓ | 7.9 - 10.1 nmol/min x mg protein | [2] | |
| Glycerol Kinase Activity | Kₘ | 36 - 46 µM | [2] |
| Vₘₐₓ | 8.7 - 12.7 nmol/min x mg protein | [2] |
Experimental Protocols
Protocol 1: In Vitro Glycerol Kinase (GK) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on glycerol kinase activity in a cell-free system.
Objective: To quantify the Ki of this compound for glycerol kinase.
Materials:
-
Purified or recombinant glycerol kinase
-
Glycerol solution (substrate)
-
ATP solution
-
This compound stock solution
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
Coupled enzyme system for detection (e.g., pyruvate kinase and lactate dehydrogenase for NADH-linked assay) or a method to detect ADP/G3P.
-
Spectrophotometer (plate reader)
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare reaction mixtures containing assay buffer, ATP, and the components of the detection system.
-
Inhibitor Incubation: In a 96-well plate, add a fixed amount of glycerol kinase to each well. Add varying concentrations of the inhibitor to the experimental wells and an equivalent volume of buffer to the control wells.
-
Reaction Initiation: Start the reaction by adding a fixed concentration of glycerol to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C). Measure the rate of reaction (e.g., the decrease in absorbance at 340 nm for an NADH-coupled assay) over a set period.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the substrate concentration (if varied) and use non-linear regression or Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki value.
Caption: Workflow for an in vitro glycerol kinase inhibition assay.
Protocol 2: In Vivo Inhibition of Glycerol-Derived Gluconeogenesis
This protocol, adapted from studies in mice, outlines how to assess the impact of this compound on the conversion of glycerol to glucose in a living organism.[3]
Objective: To measure the reduction in [¹⁴C]-glucose synthesis from [U-¹⁴C]-glycerol following inhibitor administration.
Materials:
-
Laboratory animals (e.g., CBA/CA mice)
-
This compound solution for injection (e.g., in saline)
-
[U-¹⁴C]-glycerol (radiolabeled tracer)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Scintillation counter and vials
-
Glucose quantification kit
Methodology:
-
Animal Acclimation: House animals in a controlled environment with free access to food and water before the experiment. Fast animals overnight if required by the experimental design.
-
Inhibitor Administration: Administer a dose-dependent range of this compound (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Tracer Injection: After a set pre-incubation time (e.g., 30 minutes), inject a bolus of [U-¹⁴C]-glycerol.
-
Blood Sampling: Collect blood samples at specific time points post-tracer injection (e.g., 15, 30, 60 minutes).
-
Sample Processing: Separate plasma from the blood samples. Use an appropriate method (e.g., ion-exchange chromatography) to separate [¹⁴C]-glucose from the unmetabolized [¹⁴C]-glycerol.
-
Quantification: Measure the radioactivity of the glucose fraction using a liquid scintillation counter. Measure the total plasma glucose concentration using a standard glucose assay.
-
Data Analysis: Calculate the specific activity of glucose (dpm/µmol). Compare the specific activity in the inhibitor-treated groups to the control group to determine the percentage of inhibition of gluconeogenesis from glycerol.
Caption: Workflow for an in vivo study of glycerol-derived gluconeogenesis.
Protocol 3: Cellular Glycerol Uptake Inhibition Assay
This protocol is based on studies in primary hepatocytes and is designed to measure how this compound affects the uptake of glycerol into cells.[2]
Objective: To determine the IC₅₀ of this compound for glycerol uptake in a cell-based assay.
Materials:
-
Cultured cells (e.g., primary rat hepatocytes)
-
Cell culture medium and plates
-
This compound stock solution
-
Radiolabeled glycerol (e.g., [³H]-glycerol or [¹⁴C]-glycerol)
-
Wash buffer (e.g., ice-cold PBS)
-
Lysis buffer (e.g., NaOH or a commercial lysis reagent)
-
Scintillation counter and fluid
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Cell Seeding: Seed hepatocytes onto culture plates and allow them to adhere and form a monolayer.
-
Pre-incubation with Inhibitor: Remove the culture medium and wash the cells. Add medium containing various concentrations of this compound (or vehicle for control). Incubate for a defined period.
-
Glycerol Uptake: Add radiolabeled glycerol to each well to initiate the uptake period. Incubate for a short, defined time (e.g., 5-10 minutes) to measure the initial uptake rate.
-
Termination and Washing: To stop the uptake, rapidly aspirate the medium and wash the cell monolayer multiple times with ice-cold wash buffer to remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.
-
Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity. Use another portion of the lysate to determine the total protein content.
-
Data Analysis: Normalize the radioactivity (cpm or dpm) to the protein content for each well. Plot the normalized uptake against the inhibitor concentration and use a dose-response curve fit to calculate the IC₅₀ value.
Caption: Workflow for a cellular glycerol uptake inhibition assay.
References
- 1. Glycerol | Rupa Health [rupahealth.com]
- 2. Characterization of glycerol uptake and glycerol kinase activity in rat hepatocytes cultured under different hormonal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 5. GLYCEROL-METABOLISM-1.pptx [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydroxypropyl dichloroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,3-Dihydroxypropyl dichloroacetate. It includes frequently asked questions, troubleshooting guides for common experimental issues, a detailed experimental protocol, and data to aid in optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the esterification of glycerol with dichloroacetic acid or a more reactive derivative like dichloroacetyl chloride. This reaction is a nucleophilic acyl substitution where a hydroxyl group from glycerol attacks the carbonyl carbon of the dichloroacetyl group.[1]
Q2: Which hydroxyl group of glycerol is most likely to react first?
A2: The primary hydroxyl groups (at positions 1 and 3) of glycerol are sterically less hindered and therefore more nucleophilic and reactive than the secondary hydroxyl group (at position 2). Under controlled conditions, the reaction can be directed to selectively acylate one of the primary hydroxyls.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include:
-
Controlling regioselectivity: Ensuring the dichloroacetate group attaches primarily to one of the primary hydroxyls.
-
Preventing over-reaction: Avoiding the formation of di- and tri-substituted glycerol esters.
-
Minimizing side reactions: Preventing the formation of chlorinated byproducts, such as dichlorohydrins.
-
Product purification: Separating the desired monoester from unreacted glycerol, di/tri-esters, and other byproducts.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying the position of the dichloroacetate group.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction resulted in a very low yield of this compound. What are the possible causes and solutions?
A: Low yield can stem from several factors:
-
Poor quality of starting materials: Ensure glycerol and dichloroacetyl chloride are of high purity and anhydrous. Moisture can hydrolyze the acyl chloride, reducing its availability for the esterification reaction.
-
Inadequate reaction temperature: The reaction may be too slow at very low temperatures. Conversely, excessively high temperatures can promote side reactions. A moderate temperature is often optimal.
-
Insufficient reaction time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Suboptimal stoichiometry: An incorrect molar ratio of glycerol to dichloroacetyl chloride can limit the formation of the desired monoester.
Problem 2: Presence of Multiple Products in the Final Mixture
Q: My final product is a mixture containing significant amounts of di- and tri-esters. How can I improve the selectivity for the monoester?
A: The formation of di- and tri-esters is a common issue and can be addressed by:
-
Adjusting the stoichiometry: Use a molar ratio where glycerol is in excess relative to the dichloroacetyl chloride. This statistically favors the mono-acylation of glycerol.
-
Controlling the addition of the acylating agent: Add the dichloroacetyl chloride slowly and dropwise to the glycerol solution. This maintains a low concentration of the acylating agent, reducing the likelihood of multiple acylations on a single glycerol molecule.
-
Lowering the reaction temperature: Conduct the reaction at a lower temperature to decrease the reaction rate and improve selectivity for the more reactive primary hydroxyl groups.
Problem 3: Identification of Chlorinated Byproducts
Q: I have identified chlorinated byproducts like 1,3-dichloro-2-propanol in my product mixture. How are these formed and how can I prevent them?
A: The reaction between an alcohol (glycerol) and an acyl chloride (dichloroacetyl chloride) generates hydrogen chloride (HCl) as a byproduct. This in-situ generated HCl can then react with the remaining hydroxyl groups on glycerol or the product to form chlorohydrins.
Prevention Strategies:
-
Use of a scavenger base: Include a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture. This base will neutralize the HCl as it is formed, preventing it from participating in side reactions.
-
Temperature control: Higher temperatures can accelerate the chlorination side reactions. Maintaining a lower reaction temperature can help to minimize their formation.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound. This is a generalized method and may require optimization.
Materials:
-
Glycerol (anhydrous)
-
Dichloroacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous glycerol (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the stirred glycerol solution.
-
Acylation: Slowly add dichloroacetyl chloride (0.9 equivalents) dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound.
Data Presentation
The following table provides illustrative data on how different reaction parameters can affect the yield and purity of this compound. These are representative values to guide optimization.
| Experiment | Glycerol:Acyl Chloride Ratio | Temperature (°C) | Base (Pyridine) | Yield (%) | Purity (%) | Notes |
| 1 | 1:0.9 | 0 to RT | 1.1 eq | 65 | 95 | Good selectivity for monoester. |
| 2 | 1:1.5 | 0 to RT | 1.1 eq | 75 (crude) | 50 | Higher yield of mixed esters, significant di-ester formation. |
| 3 | 1:0.9 | 50 | 1.1 eq | 60 | 80 | Increased rate, but lower selectivity and potential for side reactions. |
| 4 | 1:0.9 | 0 to RT | None | 40 | 70 | Lower yield and purity due to HCl-mediated side reactions (e.g., chlorohydrin formation).[2] |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
References
stability issues of 2,3-Dihydroxypropyl dichloroacetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2,3-Dihydroxypropyl dichloroacetate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern is hydrolysis of the ester bond. This compound is susceptible to hydrolysis, which breaks down the molecule into dichloroacetic acid (DCA) and glycerol. This reaction can be catalyzed by both acidic and basic conditions.
Q2: What are the expected degradation products of this compound in solution?
A2: The main degradation products from hydrolysis are dichloroacetic acid (DCA) and glycerol.[1] Under certain conditions, further degradation or side reactions might occur, but these two are the principal degradants.
Q3: How does pH affect the stability of this compound solutions?
A3: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the degradation of the ester.[2][3] Typically, ester hydrolysis is slowest in a slightly acidic to neutral pH range. For optimal stability, it is crucial to maintain the recommended pH for your solution.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8°C) and protected from light. The pH of the solution should be controlled, ideally within a slightly acidic to neutral range. Long-term storage of aqueous solutions is generally not recommended due to the likelihood of hydrolysis.
Q5: Can I use buffers in my experiments with this compound?
A5: Yes, but the choice of buffer is important. Ensure the buffer system maintains the pH in a range that minimizes hydrolysis. Be aware that some buffer components may catalyze the degradation. It is advisable to perform a preliminary stability test of this compound in your chosen buffered medium.
Q6: How can I monitor the degradation of my this compound solution?
A6: The most common method for monitoring the degradation is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[4][5] This technique can separate and quantify the intact this compound from its degradation products, allowing for an accurate assessment of its concentration over time.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to hydrolysis. | Prepare fresh solutions before each experiment. Verify the pH of your experimental medium. If possible, analyze the concentration of the stock solution using a validated analytical method like HPLC. |
| Precipitate forms in the solution upon storage. | This could be due to changes in solubility as the compound degrades or interacts with components of the solution. | Prepare solutions at the required concentration immediately before use. If a stock solution is necessary, consider using a different solvent system if compatible with your experimental design, though aqueous solutions are generally preferred for biological assays. |
| Shift in the pH of the solution over time. | The formation of dichloroacetic acid from hydrolysis will lower the pH of an unbuffered solution. | Use a suitable buffer system to maintain a stable pH. Monitor the pH of your solutions, especially during long-term experiments. |
| Inconsistent results between experimental batches. | Variability in the preparation and storage of the this compound solution. | Standardize the protocol for solution preparation, including the source of the compound, solvent, pH, and storage conditions. Always use freshly prepared solutions for critical experiments. |
Quantitative Data on Stability
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 37°C
| pH | Time (hours) | % Degradation (Hypothetical) |
| 2.0 | 24 | 25% |
| 5.0 | 24 | 5% |
| 7.4 | 24 | 15% |
| 9.0 | 24 | 40% |
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Aqueous Solution (pH 7.4)
| Temperature (°C) | Time (days) | % Degradation (Hypothetical) |
| 4 | 7 | < 5% |
| 25 | 7 | 20% |
| 37 | 7 | 35% |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][6]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., room temperature) for a defined period, taking samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to expected rapid degradation.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw a sample and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable, transparent container to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After a defined exposure period, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
Sample at various time points and analyze by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Postulated signaling pathway of this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems of 2,3-Dihydroxypropyl dichloroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxypropyl dichloroacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ester of dichloroacetic acid (DCA) and glycerol.[1] It is investigated as a potential prodrug of DCA and as a research tool for studying cellular metabolism, particularly as an inhibitor of glycerol kinase.[1][2] The glycerol backbone may influence its biological activity and metabolic interactions.[1]
Q2: What are the known physicochemical properties of this compound?
A2: Specific experimentally determined solubility data for this compound is not widely published. However, based on its structure as an ester, it is anticipated to have lower aqueous solubility than its parent compound, dichloroacetic acid, which is soluble in water.[3][4] The related compound, methyl dichloroacetate, is described as insoluble or slightly soluble in water but soluble in ethanol.[5]
Q3: What are the primary applications of this compound in research?
A3: The primary research applications include:
-
Enzyme Inhibition Studies: It is a known inhibitor of glycerol kinase, an enzyme involved in glycerol metabolism.[1][2]
-
Metabolic Research: As a derivative of DCA, it is used to investigate the shift in cellular metabolism from glycolysis towards oxidative phosphorylation through the inhibition of pyruvate dehydrogenase kinase.[1][6][7]
-
Prodrug Development: Researchers are exploring its potential as a prodrug of DCA to enhance delivery and therapeutic efficacy.[1][8]
Q4: What analytical methods can be used to quantify this compound?
A4: While specific methods for the intact ester are not detailed in the provided results, techniques used for DCA and its metabolites can be adapted. High-performance liquid chromatography (HPLC) is a sensitive method for detecting DCA and its metabolites in biological samples and could be optimized for this compound.[9] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are effective for structural characterization.[1]
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound is not dissolving in my aqueous buffer.
This is a common challenge due to the ester linkage which reduces aqueous solubility. The following troubleshooting steps, from simplest to more complex, can be employed.
Solution 1: Co-solvent Systems
The use of a water-miscible organic co-solvent can significantly enhance solubility.
Experimental Protocol: Co-solvent Solubility Screen
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).
-
Co-solvent Screening: In separate vials, prepare a series of your aqueous buffer.
-
Titration: Add small aliquots of the stock solution to the aqueous buffer while vortexing. Observe for precipitation.
-
Determine Maximum Co-solvent Concentration: Identify the highest percentage of co-solvent that your experimental system can tolerate without affecting the biological assay.
-
Final Preparation: Prepare the final working solution by adding the required volume of the stock solution to the aqueous buffer, ensuring the final co-solvent concentration remains below the predetermined tolerance limit.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% | Can have cellular effects at higher concentrations. |
| Ethanol | 1 - 5% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | Can also act as a stabilizing agent. |
| Propylene Glycol | 5 - 20% | Often used in pharmaceutical formulations. |
Solution 2: pH Adjustment
While this compound itself is not ionizable, the stability of the ester bond can be pH-dependent. It is crucial to work within a pH range that maintains the compound's integrity.
Experimental Protocol: pH Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Testing: Add a known excess amount of this compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC).
-
Analysis: Plot solubility versus pH to determine the optimal pH range for dissolution and stability.
Solution 3: Formulation with Excipients
For more challenging solubility issues, especially for in vivo studies, formulation with solubilizing excipients can be effective.
-
Cyclodextrins: These form inclusion complexes with poorly soluble molecules, increasing their apparent water solubility.[10]
-
Surfactants: Surfactants can form micelles that encapsulate the compound, aiding in its dissolution.[11]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can be employed.[10][12]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous Solution Preparation: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complexation: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Stir the mixtures for 24-48 hours at a controlled temperature.
-
Separation and Quantification: Centrifuge or filter the samples and quantify the dissolved compound in the clear supernatant/filtrate.
Table 2: Example of Expected Solubility Enhancement with HP-β-CD
| HP-β-CD Concentration (% w/v) | Hypothetical Solubility of this compound (µg/mL) | Fold Increase |
| 0 (Aqueous Buffer) | 50 | 1 |
| 1 | 250 | 5 |
| 5 | 1500 | 30 |
| 10 | 4000 | 80 |
Note: This data is illustrative and the actual solubility enhancement will need to be determined experimentally.
Visual Guides
Experimental Workflow for Troubleshooting Solubility
Caption: A stepwise workflow for addressing solubility issues of this compound.
Signaling Pathway Affected by Dichloroacetate (DCA)
Caption: Dichloroacetate (DCA) inhibits PDK, leading to increased PDH activity and oxidative phosphorylation.
References
- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 2. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloroacetic Acid | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. chembk.com [chembk.com]
- 6. Sodium dichloroacetate | 2156-56-1 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage for minimal toxicity of 2,3-Dihydroxypropyl dichloroacetate
Disclaimer: This technical support center provides information primarily based on the extensive research available for the parent compound, dichloroacetate (DCA). Currently, there is limited specific data available for 2,3-Dihydroxypropyl dichloroacetate. While this derivative is expected to share some pharmacological properties with DCA, its unique chemical structure as a glycerol ester may result in different pharmacokinetic and pharmacodynamic profiles. Researchers should exercise caution and conduct thorough dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from sodium dichloroacetate (DCA)?
This compound is an ester of dichloroacetic acid and glycerol. This modification may alter its cellular uptake, distribution, and metabolism compared to the more commonly studied sodium salt of DCA.[1] The glycerol backbone could potentially influence its interaction with lipid metabolic pathways.[1] While it is expected to deliver the active dichloroacetate moiety, the ester linkage may be cleaved by cellular esterases to release DCA.
Q2: What is the primary mechanism of action?
The primary mechanism of action for the dichloroacetate (DCA) component is the inhibition of pyruvate dehydrogenase kinase (PDK).[2][3][4] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), which in turn promotes the mitochondrial oxidation of pyruvate, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[2][3][4][5]
Additionally, this compound has been identified as a potent noncompetitive inhibitor of glycerol kinase, with a reported Ki value of 1.8 x 10⁻³ M. This suggests a dual mechanism of action that may also impact glycerol metabolism and gluconeogenesis.
Q3: What are the potential therapeutic applications under investigation for DCA and its derivatives?
DCA has been investigated for a range of conditions, primarily due to its ability to modulate cellular metabolism. These include:
-
Cancer: By reversing the Warburg effect (aerobic glycolysis) in cancer cells, DCA can induce apoptosis and inhibit tumor growth.[3][6][7]
-
Lactic Acidosis: DCA can reduce lactate levels by promoting its conversion to acetyl-CoA for entry into the Krebs cycle.[2][8]
-
Mitochondrial Diseases: It has been studied in congenital mitochondrial disorders associated with lactic acidosis.[4][7]
-
Pulmonary Hypertension: By targeting metabolic abnormalities in pulmonary artery cells, DCA has shown potential in this condition.[7]
Q4: What are the known toxicities and side effects associated with DCA?
The most significant dose-limiting toxicity of DCA is a reversible peripheral neuropathy.[6][7][8] Other reported side effects, particularly at higher doses, include fatigue, nausea, vomiting, and diarrhea.[3] Asymptomatic increases in liver enzymes have also been observed.[4] It is crucial to note that toxicity can be influenced by the duration of administration and the patient's genetic profile, specifically variations in the glutathione transferase zeta 1 (GSTZ1) gene, which is involved in DCA metabolism.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| High variability in experimental results | - Inconsistent dosing or formulation.- Genetic variations in experimental models affecting metabolism (e.g., GSTZ1).- Differences in cellular uptake and hydrolysis of the ester. | - Ensure precise and consistent preparation of the compound for administration.- Consider genotyping experimental animals for relevant metabolic enzymes.- Perform in vitro studies to assess the rate of hydrolysis to DCA in your specific cell line or tissue model. |
| Unexpected cytotoxicity at low doses | - The glycerol backbone or the ester itself may have unique cytotoxic effects.- The compound may have off-target effects not seen with DCA. | - Conduct a thorough dose-response curve to establish the IC50 in your model.- Compare the cytotoxicity profile with that of equimolar concentrations of sodium DCA and glycerol.- Investigate markers of different cell death pathways (e.g., apoptosis, necrosis). |
| Lack of expected metabolic shift (from glycolysis to oxidative phosphorylation) | - Insufficient intracellular concentration of active DCA.- The specific cell line may have a low expression of PDK or be resistant to its inhibition.- The primary mechanism in your model may be related to glycerol kinase inhibition. | - Measure intracellular DCA concentrations.- Assess the expression and activity of PDK and PDC in your experimental model.- Evaluate the impact on glycerol metabolism and gluconeogenesis. |
| Signs of neurotoxicity in animal models (e.g., gait abnormalities) | - Accumulation of DCA due to inhibition of its own metabolism.- The ester derivative may have different neurotoxic properties. | - Reduce the dosage or introduce drug-free intervals.- Monitor plasma concentrations of DCA over time.- Consider co-administration of thiamine, which has been suggested to ameliorate DCA-induced neuropathy.[8] |
Quantitative Data on Dichloroacetate (DCA) Dosage and Toxicity
Table 1: Clinical Dosing of Dichloroacetate (DCA)
| Population | Condition | Dosage | Reference |
| Adult Patients | Advanced Solid Tumors | 6.25 mg/kg twice daily (Maximum Tolerated Dose) | [3][6] |
| Adult Patients | Recurrent Malignant Brain Tumors | Genotype-based dosing | [7] |
| Children | Congenital Lactic Acidosis | 10.6 - 12.5 mg/kg twice daily (Genotype-dependent) | [9] |
| Adult Volunteers | Pharmacokinetic Study | 25 mg/kg/day for 5 days | [10] |
Table 2: Dose-Limiting Toxicities (DLTs) of Dichloroacetate (DCA) in a Phase I Trial
| Dose Level | Number of Patients | Patients with DLTs | DLTs Observed |
| 6.25 mg/kg twice daily | 16 | 1 | Grade 3 neuropathy and fatigue |
| 12.5 mg/kg twice daily | 7 | 3 | Grade 3 fatigue, nausea, vomiting, diarrhea |
| Data from a study in patients with advanced solid tumors.[6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., cancer cell line of interest) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium. Include a vehicle control and a positive control for cytotoxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.
Protocol 2: Assessment of Metabolic Shift in Cultured Cells
-
Treatment: Treat cultured cells with this compound at a non-lethal concentration determined from the cytotoxicity assay.
-
Lactate Measurement: After the treatment period, collect the cell culture medium. Measure the lactate concentration using a commercially available lactate assay kit. A decrease in lactate production suggests a shift away from glycolysis.
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure the OCR of the treated cells. An increase in OCR is indicative of enhanced oxidative phosphorylation.
-
Western Blot Analysis: Lyse the treated cells and perform Western blotting to assess the phosphorylation status of the Pyruvate Dehydrogenase (PDH) E1α subunit. A decrease in phosphorylation indicates PDC activation.
Visualizations
Signaling Pathway of Dichloroacetate (DCA)
Caption: Mechanism of action of Dichloroacetate (DCA).
Experimental Workflow for Investigating this compound
Caption: A logical workflow for preclinical evaluation.
References
- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 2. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
- 4. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ichgcp.net [ichgcp.net]
- 10. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
troubleshooting inconsistent results in 2,3-Dihydroxypropyl dichloroacetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydroxypropyl dichloroacetate.
Section 1: Synthesis and Purification
This section addresses common issues encountered during the synthesis and purification of this compound, which typically involves the esterification of glycerol with dichloroacetic acid.[1]
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the esterification of glycerol can be attributed to several factors. The reaction is a reversible equilibrium, and the water produced during the reaction can limit the conversion to the desired ester.[2][3]
Troubleshooting Low Synthesis Yield
| Potential Cause | Recommended Solution |
| Reaction Equilibrium | The esterification reaction is reversible.[2] Continuously remove water from the reaction medium using techniques like a Dean-Stark apparatus or by using an entrainer like hexane to shift the equilibrium towards product formation.[2] |
| Insufficient Catalyst | Ensure the proper amount and type of acid catalyst (e.g., Amberlyst-35, sulfuric acid) are used.[4] The number of acid sites is crucial for high glycerol conversion.[3] |
| Suboptimal Reactant Ratio | An excess of the acylating agent (dichloroacetic acid or dichloroacetyl chloride) can drive the reaction forward.[2][5] Molar ratios of acetic acid to glycerol of 9:1 have been studied.[4] |
| Inadequate Temperature/Time | The reaction may be exothermic.[2] Ensure the reaction is heated appropriately (e.g., 100-120°C) and for a sufficient duration (e.g., 2-6 hours) to reach completion.[5] Monitor reaction progress using Thin Layer Chromatography (TLC).[5] |
| Mass Transport Limitations | If using a heterogeneous catalyst like Amberlyst-35, ensure adequate stirring and consider reducing the catalyst particle size to overcome mass transport limitations.[4] |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I purify my product?
A2: The esterification of glycerol can lead to a mixture of products, including mono-, di-, and tri-substituted esters (monoacetin, diacetin, triacetin in the case of acetic acid).[3][4] Unreacted glycerol and dichloroacetic acid may also be present. Purification is typically achieved through column chromatography.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for synthesis, purification, and analysis.
Detailed Experimental Protocol: Synthesis and Purification
Objective: To synthesize this compound via Fischer esterification and purify it using column chromatography.
Materials:
-
Glycerol
-
Dichloroacetic acid or Dichloroacetyl chloride[1]
-
Acid catalyst (e.g., Amberlyst-15)[6]
-
Solvent (e.g., Toluene)[5]
-
Ethyl acetate and n-Hexane for extraction and chromatography[6]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine glycerol and an excess of dichloroacetic acid in a suitable solvent like toluene.[5]
-
Catalysis: Add the acid catalyst to the mixture.
-
Reaction: Heat the mixture to reflux (e.g., 100-120°C) for 2-6 hours.[5] Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.[6]
-
Analysis: Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure. Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[1]
Section 2: Product Stability and Storage
This section addresses concerns related to the stability and proper storage of this compound, which can impact experimental reproducibility.
Frequently Asked Questions (FAQs)
Q3: My experimental results are inconsistent over time. Could my this compound be degrading?
A3: Yes, esters can be susceptible to hydrolysis, breaking down into their constituent alcohol (glycerol) and carboxylic acid (dichloroacetic acid).[1] Dichloroacetic acid itself is stable under recommended storage conditions but can be heat labile in aqueous solutions, especially at lower pH values.[7][8]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial for maintaining the compound's integrity. Based on the properties of its parent compound, dichloroacetic acid, the following conditions are recommended.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[9] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[7][9] | Protects against oxidation and moisture-induced hydrolysis. |
| Container | Use tightly closed glass or compatible containers. Avoid metal containers.[7][9] | Prevents contamination and reaction with container material. |
| Environment | Keep in a dry, cool, and well-ventilated place away from heat and incompatible materials.[7][10] | Minimizes exposure to moisture and heat which can accelerate degradation.[7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, and metals.[7] | Avoids chemical reactions that would degrade the compound. |
Section 3: Analytical and Biological Assays
This section provides guidance on troubleshooting issues related to the analysis of the compound and its application in biological experiments.
Frequently Asked Questions (FAQs)
Q5: My NMR spectrum is complex and difficult to interpret. How can I confirm the structure of this compound?
A5: The ¹H NMR spectrum of the glycerol backbone can be complex due to spin-spin coupling.[1] To unambiguously assign the structure, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is recommended.[1] Additionally, Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., ester carbonyl, hydroxyl groups), and Mass Spectrometry (MS) can confirm the molecular weight and provide fragmentation patterns, such as the loss of the dichloroacetyl group.[1]
Analytical Techniques for Characterization
| Technique | Information Provided |
| ¹H and ¹³C NMR | Provides the carbon-hydrogen framework and connectivity of atoms.[1] |
| 2D NMR (COSY, HSQC) | Helps resolve complex spectra and confirms atom connectivity.[1] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups like O-H (hydroxyl) and C=O (ester).[1] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns for structural confirmation.[1] |
| HPLC | Can be used to assess purity and quantify the compound. Methods for analyzing dichloroacetic acid and its metabolites often use anion-exchange columns.[11] |
Q6: I am seeing variable results in my glycerol kinase inhibition assay. What could be the cause?
A6: Inconsistent results in biological assays can stem from compound purity issues or problems with the assay itself. This compound is a known noncompetitive inhibitor of glycerol kinase.[12]
Troubleshooting Biological Assay Inconsistency
Caption: Decision tree for troubleshooting inconsistent bioassay results.
The presence of ATP is noted to be essential for the effective inhibition of glycerol kinase by this compound, suggesting the inhibitor may be phosphorylated to a glycerol-3-phosphate analogue.[12] Ensure that all assay components, especially ATP, are fresh and at the correct concentration.[12] Verify the purity of your compound batch, as impurities or degradation products (like free dichloroacetic acid) could interfere with the assay.
References
- 1. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 2. ijcea.org [ijcea.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN102276442A - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. fishersci.com [fishersci.com]
- 8. Preparation and stability of intravenous solutions of sodium dichloroacetate (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydroxypropyl Dichloroacetate
Welcome to the technical support center for the purification of synthesized 2,3-Dihydroxypropyl dichloroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can originate from starting materials, side reactions, and degradation. These may include:
-
Unreacted Starting Materials: Glycerol and dichloroacetic acid.
-
Side Products: Di- and tri-esters of glycerol, as well as esters of diglycerol or other glycerol oligomers.
-
Catalyst Residues: If an acid or base catalyst was used.
-
Solvent Residues: From the reaction medium.
-
Degradation Products: Hydrolysis of the ester bond back to glycerol and dichloroacetic acid can occur, especially in the presence of water and acid or base.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods for this polar molecule are column chromatography and, if the compound is a solid or can be induced to crystallize, recrystallization. Due to its polarity and potential for being a viscous liquid or oil, distillation is generally not a preferred method as it may require high vacuum and temperature, which can lead to decomposition.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical methods can be employed to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the purity of non-volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may be necessary to increase the volatility of the target compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for purity assessment by identifying impurity signals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. A small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can also be effective for highly polar compounds. |
| Product co-elutes with an impurity. | The chosen solvent system does not provide adequate separation. | Try a different solvent system with different selectivity. For example, if you are using an ethyl acetate/hexane system, consider a dichloromethane/methanol system. You can also try a shallower gradient during elution. |
| Product appears to be degrading on the silica gel column. | The silica gel is acidic and causing hydrolysis of the ester or other degradation. | Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| The compound streaks on the TLC plate and the column. | The compound is highly polar and interacting strongly with the silica gel. The sample may be overloaded. | Add a small amount of a polar modifier like methanol or acetic acid to the eluent to improve peak shape. Ensure the sample is not overloaded on the column. |
| The product crystallizes on the column, blocking the flow. | The compound has low solubility in the eluent and is precipitating. | Use a solvent system in which the compound is more soluble. If this is not possible, a wider column with more silica gel may be necessary to handle the precipitation. Pre-purification to remove impurities that may be seeding crystallization could also be beneficial. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of crystallizing. | The compound is melting at the temperature of the hot solvent, or the solution is supersaturated with impurities. The cooling rate may be too fast. | Allow the solution to cool more slowly. Add a slightly larger volume of the hot solvent to ensure the compound is fully dissolved below its melting point. If impurities are the issue, a pre-purification step like a quick column chromatography may be necessary. Using a solvent/anti-solvent system can also be effective for oils. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal of the pure compound. If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again. Placing the solution in a colder environment (e.g., an ice bath or freezer) may also help. |
| The yield is very low. | The compound is too soluble in the cold solvent. The initial volume of solvent used was too large. | Choose a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the mixture in an ice bath to maximize precipitation. |
| The purified product is still impure. | Impurities co-crystallized with the product. The crystals were not washed properly. | Ensure slow cooling to allow for selective crystallization. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
- Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
- Carefully apply the sample to the top of the silica gel bed.
- Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution:
- Begin eluting with a non-polar solvent system and gradually increase the polarity. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). For this polar compound, a starting system of 30-50% ethyl acetate in hexane is a reasonable starting point.
- If the compound does not elute with ethyl acetate/hexane, a more polar system like methanol in dichloromethane (e.g., 1-10% methanol) can be used.
- Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol is suitable if the synthesized this compound is a solid or can be induced to crystallize.
1. Solvent Selection:
- Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
- If a single solvent is not suitable, a two-solvent (solvent/anti-solvent) system can be used. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two solvents must be miscible.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the compound just dissolves.
3. Decolorization (if necessary):
- If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System | Polarity | Comments |
| Ethyl Acetate / Hexane | Low to Medium | Good starting point. Gradually increase the percentage of ethyl acetate. |
| Dichloromethane / Methanol | Medium to High | Effective for highly polar compounds. Use a low percentage of methanol initially (1-2%) and increase as needed. |
| Diethyl Ether / Petroleum Ether | Low to Medium | An alternative to ethyl acetate/hexane. |
Table 2: Purity Analysis Methods
| Technique | Information Provided | Typical Conditions |
| HPLC | Quantitative purity, detection of non-volatile impurities. | C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. |
| GC-MS | Identification and quantification of volatile impurities. | May require derivatization (e.g., silylation) of the hydroxyl groups. |
| ¹H NMR | Structural confirmation, identification of impurities with distinct proton signals. | Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as solvent. |
| ¹³C NMR | Confirmation of carbon skeleton and functional groups. | Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as solvent. |
Visualizations
addressing peripheral neuropathy side effects of dichloroacetate compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloroacetate (DCA) compounds. The information is designed to help address the potential side effect of peripheral neuropathy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which dichloroacetate (DCA) is thought to cause peripheral neuropathy?
A1: The leading hypothesis is that DCA-induced peripheral neuropathy stems from mitochondrial oxidative stress.[1][2] DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC).[1][2] This activation enhances mitochondrial respiration and ATP synthesis.[1][2] In cells like Schwann cells, which are implicated as a primary target of DCA toxicity, this heightened metabolic activity can lead to an overproduction of reactive oxygen species (ROS).[1] This uncompensated oxidative stress is believed to damage peripheral nerves.[1] Additionally, DCA metabolism can interfere with the breakdown of certain amino acids and heme synthesis, further contributing to oxidative stress.[1]
Q2: At what doses is peripheral neuropathy typically observed in preclinical and clinical studies?
A2: The onset and severity of peripheral neuropathy are generally dose-dependent. In animal studies, particularly in rats, doses ranging from 50 to 500 mg/kg/day administered orally have been shown to induce signs of peripheral neuropathy.[3][4] In clinical trials, a dose of 25 mg/kg/day was associated with a high incidence of peripheral neuropathy in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[5][6][7][8] Typical therapeutic doses in investigational studies range from 10-50 mg/kg per day.[1][2]
Q3: Is DCA-induced peripheral neuropathy reversible?
A3: Yes, in many reported cases, DCA-induced peripheral neuropathy is reversible upon discontinuation of the compound.[1][2][9] However, the extent and time course of recovery can vary. One case report indicated that symptoms resolved completely within 6 months after stopping DCA treatment.[2]
Q4: Are there any known strategies to mitigate or prevent DCA-induced peripheral neuropathy?
A4: Preliminary evidence from rodent models suggests that antioxidants may help mitigate DCA-induced neurotoxicity.[1][2] Thiamine (Vitamin B1) supplementation has also been investigated, although its effectiveness in preventing neuropathy in patients treated with DCA has been questioned.[9][10] Further research is needed to establish effective preventative strategies.
Q5: What are the common clinical signs of peripheral neuropathy to monitor for in human subjects?
A5: Common clinical symptoms include tingling, numbness, and painful sensations in the extremities.[4][10] Electrophysiological testing, such as nerve conduction studies, can reveal slowing of nerve conduction velocity, which is a key indicator of peripheral neuropathy.[4][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence or severity of peripheral neuropathy in animal models. | High dose of DCA, prolonged exposure, or increased sensitivity of the animal strain. | Review and potentially lower the DCA dosage and/or duration of administration. Consider using a different, less sensitive rodent strain if applicable. |
| Difficulty in detecting early signs of peripheral neuropathy. | Insensitive assessment methods. | Employ a battery of behavioral tests, including the von Frey test for tactile allodynia and the hot plate test for thermal hypoalgesia, in addition to nerve conduction velocity measurements. |
| Variability in nerve conduction velocity (NCV) measurements. | Inconsistent animal body temperature, improper electrode placement, or variations in stimulation intensity. | Maintain the animal's body temperature at 37°C during the procedure.[11] Ensure consistent and correct placement of stimulating and recording electrodes. Use supramaximal stimulation for all measurements.[11][12] |
| Conflicting results from behavioral tests. | Insufficient animal acclimation, experimenter bias, or improper test execution. | Allow for adequate acclimation of animals to the testing environment.[9][13] The experimenter should be blinded to the treatment groups.[13] Strictly adhere to standardized protocols for each behavioral test. |
Quantitative Data Summary
Table 1: Incidence of Peripheral Neuropathy in a Clinical Trial with MELAS Patients
| Treatment Group | Number of Patients | Patients Discontinuing Due to Peripheral Neuropathy | Dosage |
| Dichloroacetate (DCA) | 15 | 15 | 25 mg/kg/day |
| Placebo | 15 | 4 | N/A |
| Data from a double-blind, placebo-controlled, randomized trial in patients with MELAS.[5][6][7] |
Table 2: Dose-Dependent Effects of DCA on Peripheral Neuropathy in Rats
| DCA Dose (mg/kg/day) | Observed Effects |
| 50 - 500 | Tactile allodynia |
| Higher doses within this range | Concurrent thermal hypoalgesia |
| As low as 50 | Decreased motor nerve conduction velocity (MNCV) |
| Findings from oral DCA treatment in both juvenile and adult rats for up to 16 weeks.[3][4] |
Experimental Protocols
Assessment of Tactile Allodynia using the von Frey Test in Rats
Objective: To measure the mechanical withdrawal threshold of the hind paw as an indicator of tactile allodynia.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglass enclosures for individual rats
-
Data recording sheets
Procedure:
-
Acclimation: Place individual rats in the Plexiglass enclosures on the wire mesh platform for at least 30-60 minutes before testing to allow them to acclimate to the environment.[9][13]
-
Filament Application: Begin with a mid-range filament (e.g., 4.31 handle number). Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause a slight buckling. Hold for 6-8 seconds.[1]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, proceed to the next filament of increasing force. If there is a positive response, proceed to the next filament of decreasing force.[1]
-
Threshold Determination: The 50% withdrawal threshold is calculated using the pattern of positive and negative responses according to the up-down method described by Chaplan et al. (1994).[1]
Assessment of Thermal Hypoalgesia using the Hot Plate Test in Rodents
Objective: To measure the latency of a nocifensive response to a thermal stimulus as an indicator of thermal sensitivity.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical enclosure to confine the animal to the plate
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[10][14]
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Testing: Gently place the animal on the hot plate and immediately start the timer.
-
Response: Observe the animal for nocifensive behaviors, which include hind paw licking, flicking, or jumping.[3][5]
-
Latency Measurement: Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is the response latency.
-
Cut-off Time: If no response is observed within a predetermined cut-off time (e.g., 30 seconds), remove the animal to prevent tissue damage.[10]
Measurement of Nerve Conduction Velocity (NCV) in Rats
Objective: To electrophysiologically assess the function of peripheral nerves.
Materials:
-
Electrophysiology recording system (e.g., Nicolet VikingQuest)
-
Bipolar stimulating electrodes
-
Needle recording electrodes
-
Ground electrode
-
Anesthetic (e.g., ketamine/xylazine)
-
Warming lamp and pad
-
Dermal temperature probe
Procedure:
-
Anesthesia and Temperature Control: Anesthetize the rat and maintain its body temperature at 37°C using a warming lamp and pad.[11] Monitor skin temperature over the nerve and maintain it at 34°C.[11]
-
Sciatic-Tibial Motor NCV:
-
Place stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.[11]
-
Place recording electrodes in the plantar muscles of the foot.[15]
-
Deliver a supramaximal electrical stimulus at each stimulation point and record the compound muscle action potential (CMAP).
-
Measure the latency from the stimulus to the onset of the CMAP for both stimulation sites.
-
Measure the distance between the two stimulation points.
-
Calculate the motor NCV (m/s) by dividing the distance (m) by the difference in latencies (s).[15][16]
-
-
Data Analysis: Compare the NCVs of DCA-treated animals to those of control animals. A significant decrease in NCV in the treated group is indicative of peripheral neuropathy.
Quantification of Oxidative Stress Markers in Peripheral Nerve Tissue
Objective: To measure the levels of oxidative stress biomarkers in nerve tissue to assess DCA-induced oxidative damage.
Materials:
-
Dissected peripheral nerve tissue (e.g., sciatic nerve)
-
Homogenization buffer
-
Assay kits for specific oxidative stress markers (e.g., malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT))
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Preparation: Harvest peripheral nerve tissue from control and DCA-treated animals and immediately freeze it in liquid nitrogen or process it.
-
Homogenization: Homogenize the tissue in an appropriate buffer on ice.
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant containing the proteins and other molecules of interest.
-
Biochemical Assays:
-
Data Analysis: Compare the levels of oxidative stress markers and the activity of antioxidant enzymes between the DCA-treated and control groups. Increased MDA and altered enzyme activities in the treated group would support the hypothesis of oxidative stress-mediated neuropathy.
Visualizations
Caption: Signaling pathway of DCA-induced peripheral neuropathy.
References
- 1. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 2. Dichloroacetate-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Peripheral Neuropathy in Rats Exposed to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hot plate test [panlab.com]
- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 7. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. von Frey test for tactile allodynia [bio-protocol.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. diacomp.org [diacomp.org]
- 12. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Frontiers | Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation [frontiersin.org]
- 16. vetdergikafkas.org [vetdergikafkas.org]
- 17. mdpi.com [mdpi.com]
- 18. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of oxidative stress markers in pathogenesis of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dihydroxypropyl dichloroacetate Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 2,3-Dihydroxypropyl dichloroacetate bioassays.
Troubleshooting Guide
High variability in your bioassay results can obscure the true effects of this compound. This guide addresses common issues and provides actionable solutions.
Problem: High Well-to-Well or Plate-to-Plate Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure thorough cell suspension mixing before and during plating. Use automated cell counters for accurate cell density determination. Standardize the time from cell passage to plating.[3] | Reduced well-to-well variability in cell number and more consistent assay signals. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations.[2] Fill outer wells with sterile medium or PBS to create a humidity barrier. | Minimized systematic variation between inner and outer wells, leading to more uniform assay responses across the plate. |
| Inaccurate Reagent Dispensing | Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers for precise and consistent dispensing.[1] | Improved precision and accuracy of reagent addition, reducing well-to-well variability. |
| Temperature and Humidity Fluctuations | Ensure uniform temperature and humidity across the incubator.[1] Allow plates to equilibrate to room temperature before adding reagents. | Consistent cellular metabolic activity and reagent performance across all plates. |
Problem: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the true biological effect from background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentration | Perform a concentration-response curve for this compound to determine the optimal working concentration. | Maximized assay window and a clear distinction between positive and negative controls. |
| Incorrect Incubation Times | Optimize the incubation time for both the compound treatment and the final assay readout. | A stronger signal without reaching saturation or causing cellular toxicity. |
| High Background Signal | Evaluate the contribution of the vehicle (solvent for the compound) to the background signal. Use a minimal concentration of the vehicle. | Reduced background noise and an improved signal-to-noise ratio. |
Problem: Inconsistent Day-to-Day Results
Lack of reproducibility between experiments conducted on different days is a major concern.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Use cells with a low passage number and routinely check for mycoplasma contamination.[3] Consider using cryopreserved cell banks to start each experiment with a consistent cell population.[3][4] | Reduced phenotypic drift and more consistent cellular responses over time.[3] |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents (e.g., serum, media, detection reagents) before use in experiments. | Minimized variability introduced by differences in reagent quality. |
| Variations in Experimental Protocol | Adhere strictly to a detailed, standardized operating procedure (SOP) for all experiments. | Increased consistency and reproducibility of results across different experimental runs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a derivative of dichloroacetic acid (DCA). DCA is known to inhibit pyruvate dehydrogenase kinase (PDK).[5][6][7] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, which in turn promotes the conversion of pyruvate into acetyl-CoA, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[5][6]
Q2: How does the metabolic shift induced by this compound affect cells?
A2: By promoting oxidative phosphorylation, this compound can lead to an increase in reactive oxygen species (ROS) production and changes in the mitochondrial membrane potential.[8] This can induce apoptosis (programmed cell death) in cancer cells, which often rely on glycolysis for proliferation (the Warburg effect).[6][8][9]
Q3: What are the key parameters to control in a this compound bioassay protocol?
A3: Based on a study on reducing bioassay variability, key parameters to control include activation temperature, cell density, and incubation times.[10] Tightly controlling the activation temperature was shown to reduce total bioassay variability by approximately 85%.[10][11]
Q4: How can I minimize the "edge effect" in my multi-well plate assays?
Q5: What impact can cell culture conditions have on assay variability?
A5: Inconsistent cell culture conditions can be a major source of variability.[3] Factors such as cell density in the stock flask, time from the last passage, and depletion of nutrients in the media can all affect cellular responsiveness in an assay.[3] It is crucial to standardize cell culture and handling procedures.[3]
Visualizing Experimental Workflow and Signaling Pathways
To further aid in understanding and standardizing your experiments, the following diagrams illustrate a typical experimental workflow and the key signaling pathway affected by this compound.
Caption: A generalized workflow for a this compound cell-based bioassay.
Caption: The signaling pathway of this compound via PDK inhibition.
References
- 1. dispendix.com [dispendix.com]
- 2. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect and mechanism of Dichloroacetate in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Dihydroxypropyl dichloroacetate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxypropyl dichloroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is believed to act as a prodrug of dichloroacetate (DCA). The primary mechanism of action of DCA is the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC).[1][2][3] This shifts cellular metabolism from glycolysis towards glucose oxidation.[1][4] Additionally, this compound itself has been shown to be a potent noncompetitive inhibitor of glycerol kinase.[5]
Q2: What is the recommended storage condition for this compound?
A2: For optimal stability, this compound should be stored at 2-8°C in a tightly closed container, preferably under an inert gas.[6]
Q3: In which solvents can I dissolve this compound for in vitro experiments?
Q4: What are the known side effects of dichloroacetate (the active metabolite) in animal studies?
A4: In animal studies, particularly in dogs, high doses of dichloroacetate have been associated with hindlimb partial paralysis, vacuolization of myelinated white tracts in the central nervous system, and degeneration of testicular germinal epithelium.[7][8]
Experimental Workflows and Signaling Pathways
Troubleshooting Guides
Synthesis of this compound
| Problem | Possible Cause | Recommendation |
| Low Yield | Incomplete reaction. | Ensure the molar ratio of reactants is optimized. The reaction of glycerol with dichloroacetic acid may require a catalyst and specific temperature control. Consider using a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Side reactions. | Use a suitable solvent to minimize side reactions. Toluene is often used in esterification reactions.[9] | |
| Difficult purification. | Recrystallization from a suitable solvent system, such as acetone and petroleum ether, can improve purity and yield.[10] | |
| Product Impurity | Presence of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. |
| Formation of byproducts. | Optimize reaction conditions (temperature, time, catalyst) to reduce the formation of byproducts. |
In Vitro Cell-Based Assays
| Problem | Possible Cause | Recommendation |
| Inconsistent Cell Viability Results | Compound precipitation. | Ensure that the final concentration of this compound in the culture medium does not exceed its solubility limit. Check for precipitate in the stock solution and working solutions. |
| Uneven cell seeding. | Ensure a homogenous cell suspension before seeding into multi-well plates. | |
| Edge effects in multi-well plates. | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or culture medium without cells. | |
| High Background in Colorimetric/Fluorometric Assays | Interference from the compound. | Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., MTT, WST-1).[11] |
| Contamination. | Ensure aseptic techniques are followed to prevent microbial contamination, which can affect assay results. | |
| No Effect on Cell Viability | Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Concentrations of DCA up to 20 mM have been used in some studies.[12] |
| Cell line resistance. | Some cell lines may be inherently resistant to the effects of dichloroacetate.[6] |
Western Blotting
| Problem | Possible Cause | Recommendation |
| No Change in Phospho-PDH Levels | Ineffective treatment. | Confirm the bioactivity of your compound with a functional assay (e.g., cell viability). Ensure the treatment concentration and duration are sufficient. |
| Poor antibody quality. | Use a validated antibody for phosphorylated pyruvate dehydrogenase (pPDH). Run positive and negative controls to verify antibody specificity. | |
| Issues with protein extraction or sample handling. | Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. | |
| Weak or No Signal for Target Proteins (PDK, PDH) | Low protein expression. | Ensure the cell line used expresses the target protein at a detectable level. Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Optimize antibody concentration and incubation time. Use a recommended blocking buffer. |
Animal Studies
| Problem | Possible Cause | Recommendation |
| Adverse Effects in Animals | High dosage. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Doses of DCA in dogs have ranged from 12.5 to 72 mg/kg/day.[7] |
| Formulation issues. | Ensure the vehicle used for administration is non-toxic and appropriate for the route of administration.[13] | |
| Lack of Efficacy | Insufficient dosage or treatment duration. | Optimize the dosing regimen based on pharmacokinetic and pharmacodynamic studies. |
| Poor bioavailability. | Consider alternative routes of administration or formulation strategies to improve drug absorption and distribution. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 50 mM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary for Cell Viability (Example)
| Concentration (mM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.0 | 90 ± 5.5 |
| 5 | 90 ± 6.1 | 82 ± 4.9 | 75 ± 6.3 |
| 10 | 75 ± 5.8 | 60 ± 5.3 | 50 ± 4.7 |
| 25 | 50 ± 4.9 | 35 ± 4.1 | 20 ± 3.8 |
| 50 | 20 ± 3.5 | 10 ± 2.9 | 5 ± 2.1 |
Protocol 2: Western Blot for PDH Phosphorylation
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDH (e.g., Ser293), total PDH, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-PDH signal to total PDH and the loading control.
Quantitative Data Summary for Western Blot (Example)
| Treatment | Phospho-PDH / Total PDH Ratio |
| Vehicle Control | 1.00 ± 0.12 |
| 10 mM Compound | 0.45 ± 0.08 |
| 25 mM Compound | 0.21 ± 0.05 |
Protocol 3: Animal Study (Mouse Xenograft Model)
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the this compound formulation in a suitable vehicle (e.g., saline or corn oil). Administer the compound via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., 50 mg/kg, daily). The control group should receive the vehicle only.
-
Monitoring: Monitor tumor size, body weight, and the general health of the animals regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot).
Quantitative Data Summary for Animal Study (Example)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | +5 ± 2 |
| 50 mg/kg Compound | 800 ± 150 | -2 ± 3 |
References
- 1. [Dose dependent effects of dichloroacetate on lactic acidosis in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dcaguide.org [dcaguide.org]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 6. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 90-Day toxicity study of dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. escholarship.org [escholarship.org]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. lar.fsu.edu [lar.fsu.edu]
Validation & Comparative
A Comparative Analysis of 2,3-Dihydroxypropyl Dichloroacetate and Dichloroacetate (DCA) for Metabolic Modulation in Research
For Immediate Release
This guide provides a comprehensive comparison of 2,3-Dihydroxypropyl dichloroacetate and the well-studied metabolic modulator, dichloroacetate (DCA). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these compounds on cellular metabolism. While both molecules share a dichloroacetate moiety, their primary mechanisms of action and, consequently, their downstream effects, are distinct.
Executive Summary
Dichloroacetate (DCA) is widely recognized as an inhibitor of pyruvate dehydrogenase kinase (PDK), leading to the activation of the pyruvate dehydrogenase (PDH) complex.[1][2] This shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a strategy that has been extensively explored in cancer therapy.[1][3][4][5][6] In contrast, this compound primarily acts as a potent, noncompetitive inhibitor of glycerol kinase.[7][8] This inhibition directly impacts glycerol metabolism and gluconeogenesis.[8] This guide will dissect these differences, presenting available experimental data and detailed methodologies to inform future research and development.
Comparative Data Presentation
The following tables summarize the key characteristics and reported biological effects of this compound and Dichloroacetate.
Table 1: General Properties and Primary Mechanism of Action
| Feature | This compound | Dichloroacetate (DCA) |
| Primary Molecular Target | Glycerol Kinase[7][8] | Pyruvate Dehydrogenase Kinase (PDK)[1][2][3][4][9][6] |
| Primary Metabolic Pathway Affected | Glycerol Metabolism, Gluconeogenesis[8] | Glucose Oxidation, Glycolysis[1][2][10] |
| Reported In Vitro Efficacy (Inhibition Constant) | Ki = 1.8 x 10⁻³ M for glycerol kinase[8] | Varies by PDK isoform (PDK2 is most sensitive)[4] |
| Known In Vivo Effects | Dose-dependent reduction in blood glucose levels in mice[8] | Reduction of tumor growth in preclinical models[1] |
Table 2: Pharmacokinetic Parameters of Dichloroacetate (DCA)
| Parameter | Value | Species | Reference |
| Bioavailability (Oral) | ~100% | Human | [10] |
| Half-life (single dose) | ~1 hour | Human | [11] |
| Metabolism | Hepatic, via Glutathione transferase zeta 1 (GSTZ1) | Human, Rat | [2][11] |
| Clearance | Decreases with repeated dosing (auto-inhibition) | Human, Rat | [11][12] |
| Volume of Distribution | 18.86 ± 4.04 L | Human | [13] |
No specific pharmacokinetic data for this compound was identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Dichloroacetate (DCA) Mechanism of Action
Caption: Mechanism of Dichloroacetate (DCA) action.
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT/CCK-8)
This protocol is adapted from studies assessing the cytotoxic effects of DCA on various cancer cell lines.[1][2]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (this compound or DCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol is a generalized representation based on in vivo studies with DCA.[1]
Objective: To evaluate the anti-tumor efficacy of the test compound in a murine model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for xenograft
-
Test compound solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 5 mm in diameter).
-
Treatment Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = length × width² / 2).
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to assess the efficacy of the compound.
Glycerol Kinase Inhibition Assay
This is a representative protocol for measuring glycerol kinase activity, the target of this compound.[8]
Objective: To determine the inhibitory effect of a compound on glycerol kinase activity.
Materials:
-
Purified glycerol kinase
-
Assay buffer (e.g., 0.1 M Triethanolamine HCl, pH 7.4)
-
Substrate solution (containing ATP, NADH, PEP, lactate dehydrogenase, pyruvate kinase, MgSO₄, and reduced glutathione)
-
Glycerol solution
-
Test inhibitor (this compound)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, substrate solution, and glycerol.
-
Temperature Equilibration: Incubate the cuvette in a spectrophotometer at 25°C for 3-4 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiation of Reaction: Add the glycerol kinase enzyme to the cuvette to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, for 6-8 minutes.
-
Inhibition Assay: Repeat the assay with the inclusion of various concentrations of the test inhibitor in the reaction mixture.
-
Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. Determine the percentage of inhibition and the Ki value for the inhibitor.
Conclusion
This compound and dichloroacetate (DCA) are both valuable research tools for probing cellular metabolism, albeit through distinct mechanisms. DCA's role as a PDK inhibitor has positioned it as a lead compound in the investigation of therapies targeting the Warburg effect in cancer. Its ability to shift metabolism towards oxidative phosphorylation is a key attribute. Conversely, this compound's potent inhibition of glycerol kinase opens different avenues of research, particularly in the study of gluconeogenesis and lipid metabolism. The glycerol backbone of this compound may also influence its cellular uptake and distribution, a feature that warrants further investigation.
Researchers and drug development professionals should consider the specific metabolic pathways they aim to modulate when selecting between these two compounds. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other metabolic modulators. Future studies directly comparing the off-target effects and pharmacokinetic profiles of these compounds would be highly beneficial to the scientific community.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Dichloroacetate Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]
- 3. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichloroacetate affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. dcaguide.org [dcaguide.org]
- 8. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycerol induces G6pc in primary mouse hepatocytes and is the preferred substrate for gluconeogenesis both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycerol Kinase Inhibitors: Focus on 2,3-Dihydroxypropyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2,3-Dihydroxypropyl dichloroacetate and other glycerol kinase inhibitors, supported by available experimental data. It includes detailed experimental protocols and visual representations of key pathways to aid in research and development.
Introduction to Glycerol Kinase and Its Inhibition
Glycerol kinase (GK) is a crucial enzyme that catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a key intermediate in lipid and carbohydrate metabolism.[1] This enzyme serves as a gateway for glycerol to enter pathways such as triglyceride synthesis and glycolysis.[2] Inhibition of glycerol kinase is a target for therapeutic intervention in various metabolic disorders and cancer.
Quantitative Comparison of Glycerol Kinase Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound in comparison to other known glycerol kinase inhibitors. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Inhibitor | Type of Inhibition | Ki Value | IC50 Value | Source Organism of GK | Reference |
| This compound | Noncompetitive | 1.8 x 10⁻³ M | ~1 mM | Mouse Liver | [3] |
| Competitive (as a substrate) | - | ~1 mM | Rat Hepatocytes | [4] | |
| 1-Thioglycerol | Competitive | 1.9 mM | - | Bovine Adrenal | [5] |
| Competitive | 3.4 mM | - | Human Fibroblast | [5] | |
| Monoacetin | Competitive (as a substrate) | - | Not specified, but inhibitory | Rat Hepatocytes | [4] |
| Monobutyrin | Competitive (as a substrate) | - | ~1 mM | Rat Hepatocytes | [4] |
Note on Discrepancies: There is conflicting information regarding the mode of inhibition for this compound. One study reports it as a noncompetitive inhibitor[3], while another suggests a competitive mode of action as it also acts as a substrate for the enzyme.[4] This discrepancy may arise from differences in experimental setups or the specific isoforms of glycerol kinase used.
Signaling Pathway of Glycerol Kinase
The following diagram illustrates the central role of glycerol kinase in cellular metabolism.
Caption: Glycerol kinase pathway and points of inhibition.
Experimental Protocols
The determination of glycerol kinase inhibition is typically performed using a coupled enzyme assay. This method measures the activity of glycerol kinase indirectly by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.
Coupled Enzyme Assay for Glycerol Kinase Activity
Principle: This assay couples the production of ADP by glycerol kinase to the pyruvate kinase and lactate dehydrogenase reactions. Pyruvate kinase converts phosphoenolpyruvate and ADP to pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH oxidation is proportional to the glycerol kinase activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT.
-
Glycerol Kinase: Purified enzyme preparation.
-
Substrates:
-
Glycerol solution (e.g., 100 mM).
-
ATP solution (e.g., 50 mM).
-
-
Coupling Enzymes and Substrates:
-
Phosphoenolpyruvate (PEP) solution (e.g., 20 mM).
-
NADH solution (e.g., 10 mM).
-
Pyruvate kinase (PK) (e.g., 10 units/mL).
-
Lactate dehydrogenase (LDH) (e.g., 15 units/mL).
-
-
Inhibitor Stock Solution: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO or water).
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, PEP, NADH, PK, and LDH.
-
Add the glycerol kinase enzyme to the reaction mixture and incubate for a few minutes to establish a baseline rate of NADH consumption.
-
Add the inhibitor at various concentrations to different cuvettes. A control cuvette should receive the solvent alone.
-
Initiate the reaction by adding ATP and glycerol.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value and the mode of inhibition, perform kinetic studies by varying the concentration of one substrate (glycerol or ATP) while keeping the other constant, at different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or other kinetic plots.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of a glycerol kinase inhibitor.
Caption: Workflow for glycerol kinase inhibitor screening.
Mechanism of Action of Dichloroacetate Moiety
This compound is an ester of dichloroacetate (DCA). DCA itself is a known inhibitor of pyruvate dehydrogenase kinase (PDK).[6] By inhibiting PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation. While the primary target of this compound appears to be glycerol kinase, the dichloroacetate moiety may confer additional metabolic effects.
Conclusion
This compound is a potent inhibitor of glycerol kinase. However, the available data, primarily from older studies, presents some conflicting information regarding its mode of inhibition. Compared to other glycerol analogues like monobutyrin, it exhibits similar inhibitory concentrations. 1-Thioglycerol is another competitive inhibitor with a comparable Ki value. Further research employing standardized assays is necessary for a more direct and comprehensive comparison of the efficacy of these and other glycerol kinase inhibitors. The detailed experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
- 1. Glycerol kinase: Significance and symbolism [wisdomlib.org]
- 2. Glycerol Kinase GK Overview Function and Research | AARMEDICA [aarmedica.com]
- 3. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of glycerol uptake and glycerol kinase activity in rat hepatocytes cultured under different hormonal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Thioglycerol: inhibitor of glycerol kinase activity in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anticancer Effects of Dichloroacetate (DCA) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), with other metabolic inhibitors. The information presented is based on preclinical experimental data to assist researchers in evaluating its therapeutic potential. While the specific compound 2,3-Dihydroxypropyl dichloroacetate was requested, the available in vivo research predominantly focuses on sodium dichloroacetate. The dichloroacetate moiety is the active component responsible for the observed anticancer effects.
Mechanism of Action
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Dichloroacetate targets this metabolic feature by inhibiting pyruvate dehydrogenase kinase (PDK).[2][3] This inhibition reactivates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate from lactate production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[4][5] This metabolic shift leads to increased production of reactive oxygen species (ROS) and a restoration of mitochondrial-mediated apoptosis, selectively targeting cancer cells.[6]
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of dichloroacetate (DCA) alone and in combination with other agents, as well as a comparison with another glycolysis inhibitor, 2-Deoxy-D-glucose (2-DG).
Table 1: In Vivo Efficacy of Dichloroacetate (DCA) Monotherapy in Various Cancer Models
| Cancer Model | Animal Model | DCA Dosage and Administration | Key Findings | Reference |
| Metastatic Breast Cancer | Female Fischer 344 rats | 0.2 g/L in drinking water (pre-treatment), followed by 1.0 g/L | 58% reduction in the number of lung metastases.[2][3] | [2],[3] |
| Lung Cancer (A549 xenograft) | Athymic nude mice | 200 mg/kg, orally, 5 days/week for 38 days | ~45% reduction in tumor volume.[7] | [7] |
| Lung Cancer (LNM35 xenograft) | Athymic nude mice | 500 mg/kg, orally, 5 days/week for 24 days | Significant reduction in tumor volume.[7] | [7] |
| Melanoma (B16F10) | C57BL/6 mice | 500 and 1000 mg/kg, intraperitoneally, twice daily | 20% survival, decreased tumor diameter, volume, and weight.[1] | [1] |
| Sarcoma (K7M2 osteosarcoma) | Rag1-/- mice | 1.0 and 1.5 g/L in drinking water | 33% reduction in tumor size on day 13. | [8] |
Table 2: In Vivo Efficacy of DCA in Combination Therapies
| Cancer Model | Animal Model | Combination Treatment | Key Findings | Reference |
| Lewis Lung Carcinoma | C57Bl/6 mice | DCA (1.5 g/kg total dose, oral) + 2-Deoxy-D-glucose (2-DG) (0.98 g/kg total dose, oral) | 70% decrease in primary tumor volume; 46% decrease in the number of lung metastases; 90% decrease in the volume of lung metastases.[9][10] | [9],[10] |
| Glioblastoma (GL-261 allograft) | Mice | DCA + Metformin | Statistically significant overall survival benefit compared to control and individual treatments.[8] | [8] |
Table 3: Comparison of Glycolysis Inhibitors in an In Vivo Cancer Model
| Agent | Cancer Model | Animal Model | Dosage and Administration | Antitumor Effects | Antimetastatic Effects | Reference |
| Dichloroacetate (DCA) | Lewis Lung Carcinoma | C57Bl/6 mice | 1.5 g/kg total dose, oral | No significant effect on primary tumor growth when used alone. | 60% decrease in the number and 90% decrease in the volume of lung metastases.[9][10] | [9],[10] |
| 2-Deoxy-D-glucose (2-DG) | Lewis Lung Carcinoma | C57Bl/6 mice | 0.98 g/kg total dose, oral | No significant effect on primary tumor volume or metastases when used alone.[9][10] | No significant effect.[9][10] | [9],[10] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in this guide.
1. Murine Xenograft/Allograft Tumor Growth Model
-
Cell Culture and Implantation: Human (xenograft) or murine (allograft) cancer cell lines (e.g., A549, LNM35, K7M2, B16F10, GL-261) are cultured under standard conditions.[1][7][8] A specific number of viable cells (typically 0.4 x 10^6 to 5 x 10^6) are resuspended in a physiological buffer (e.g., PBS) and injected subcutaneously into the flank of immunocompromised (for xenografts, e.g., athymic nude mice) or immunocompetent (for allografts, e.g., C57BL/6) mice.[1][7]
-
Treatment Administration: Once tumors reach a palpable size (e.g., ~50 mm³), animals are randomized into control and treatment groups.[7]
-
DCA Administration: DCA is typically administered orally via drinking water (0.2 g/L to 1.5 g/L) or by oral gavage (50-500 mg/kg).[2][7] Intraperitoneal injections (500-1000 mg/kg) have also been used.[1] Treatment is usually administered daily or 5 days a week for a specified period (e.g., 10 to 38 days).[7]
-
Control Group: The control group receives the vehicle solution (e.g., saline or regular drinking water).[1][7]
-
-
Tumor Measurement and Analysis: Tumor volume is measured periodically (e.g., every 7 days) using calipers and calculated with the formula: Volume = length × (width)².[1] At the end of the study, mice are euthanized, and tumors are excised and weighed.[7]
-
Toxicity Monitoring: Animal body weight is monitored throughout the experiment as a general indicator of toxicity.[7] Blood samples may be collected for complete blood counts and analysis of liver and kidney function parameters.[7]
2. Experimental Metastasis Model
-
Cell Injection: To model metastasis, cancer cells (e.g., 13762 MAT mammary adenocarcinoma cells) are injected directly into the bloodstream, typically via the lateral tail vein of the animal model (e.g., female Fischer 344 rats).[2][3]
-
Treatment Protocol: Treatment with DCA (e.g., in drinking water) can be initiated before or after the injection of cancer cells.[2]
-
Metastasis Assessment: After a predetermined period, animals are euthanized, and target organs (e.g., lungs) are harvested. The number of metastatic nodules on the organ surface is counted macroscopically.[2][3]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of DCA and alternative glycolysis inhibitors.
Caption: General experimental workflow for in vivo validation.
Caption: Key signaling pathways modulated by glycolysis inhibitors in cancer.
References
- 1. academicjournals.org [academicjournals.org]
- 2. dcaguide.org [dcaguide.org]
- 3. thedcasite.com [thedcasite.com]
- 4. researchgate.net [researchgate.net]
- 5. dcaguide.org [dcaguide.org]
- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 9. 2-Deoxy-D-glucose enhances dichloroacetate antitumor action against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Dichloroacetate and a New Generation of Pyruvate Dehydrogenase Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,3-Dihydroxypropyl dichloroacetate's active metabolite, Dichloroacetate (DCA), and other prominent Pyruvate Dehydrogenase Kinase (PDK) inhibitors. We delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols to assist in research and development.
Introduction to PDK Inhibition in Cancer Metabolism
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is largely orchestrated by the Pyruvate Dehydrogenase Kinase (PDK) family of enzymes. PDKs phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] By inhibiting PDC, cancer cells favor the conversion of pyruvate to lactate, even in the presence of oxygen, a process that supports anabolic growth and resistance to apoptosis.
The inhibition of PDK has emerged as a promising therapeutic strategy to reverse the Warburg effect, forcing cancer cells to switch from glycolysis back to oxidative phosphorylation.[3][4] This metabolic shift can lead to increased production of reactive oxygen species (ROS), decreased lactate levels, and induction of apoptosis in cancer cells.[5]
Dichloroacetate (DCA), a small molecule inhibitor of PDK, has been extensively studied for its anticancer properties.[4][6] While this compound is a derivative, research has primarily focused on its active component, DCA. Recently, a new generation of more potent and selective PDK inhibitors has been developed, offering potential advantages over DCA. This guide compares DCA with two such alternatives: AZD7545 and VER-246608.
Mechanism of Action: Targeting the Gatekeeper of Cellular Respiration
The primary mechanism of action for DCA and its alternatives is the inhibition of PDK, which in turn activates the Pyruvate Dehydrogenase Complex (PDC). This restores the flow of pyruvate into the mitochondria for oxidative phosphorylation.
Dichloroacetate (DCA): DCA is a pan-PDK inhibitor, meaning it inhibits all four isoforms of PDK (PDK1-4), albeit with varying potency. It acts as a pyruvate analog.[4][7] The sensitivity of the isoforms to DCA generally follows the order PDK2 > PDK4 > PDK1 > PDK3.[7]
AZD7545: This is a potent and selective inhibitor of PDK1 and PDK2.[8] Unlike DCA, it does not act as a pyruvate analog but binds to the lipoyl-binding pocket in the N-terminal domain of PDK.[9]
VER-246608: This compound is a novel, potent, and ATP-competitive pan-isoform inhibitor of PDK.[1][10][11] It targets the ATP-binding site of all four PDK isoforms, offering a different inhibitory mechanism compared to DCA and AZD7545.
The signaling pathway below illustrates the central role of PDK in cellular metabolism and the point of intervention for these inhibitors.
Comparative Efficacy: A Data-Driven Overview
The efficacy of PDK inhibitors can be compared based on their inhibitory concentration against the target enzyme (IC50) and their effect on cancer cell viability (often measured as EC50 or GI50).
Table 1: In Vitro PDK Inhibition (IC50)
| Compound | PDK1 (nM) | PDK2 (nM) | PDK3 (nM) | PDK4 (nM) | Reference(s) |
| Dichloroacetate (DCA) | ~1,000,000 | ~200,000 | ~8,000,000 | - | [12] |
| AZD7545 | 36.8 - 87 | 6.4 | 600 | >10,000 (stimulatory) | [3][13] |
| VER-246608 | 35 | 84 | 40 | 91 | [14] |
Note: IC50 values for DCA are often reported in the micromolar (µM) to millimolar (mM) range, which have been converted to nanomolar (nM) for comparison.
Table 2: In Vitro Cancer Cell Viability (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Dichloroacetate (DCA) | MeWo | Melanoma | 13,300 | [9] |
| SK-MEL-2 | Melanoma | 27,000 | [9] | |
| AZD7545 | A375 | Melanoma | 35 | [9] |
| MeWo | Melanoma | 89.3 | [9] | |
| Compound 1f (DCA derivative) | A549 | Lung Cancer | 2.0 | [15] |
Note: The cellular potency of PDK inhibitors can be highly dependent on the cell line and culture conditions.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PDK inhibitors.
Protocol 1: In Vitro PDK Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the PDC E1α subunit by a specific PDK isoform.
-
Reagent Preparation:
-
Phosphorylation buffer: 20 mM potassium phosphate (pH 7.5), 50 mM KCl, 2 mM MgCl2, and 2 mM dithiothreitol (DTT).
-
Recombinant human PDK enzyme (e.g., PDK1, PDK2, or PDK3).
-
Recombinant PDC E1α subunit (substrate).
-
[γ-32P]ATP (radiolabeled ATP).
-
Test compound stock solution (e.g., in DMSO).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the PDK enzyme and the E1α substrate in the phosphorylation buffer.
-
Add varying concentrations of the test compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the mixture at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated E1α subunit by autoradiography.
-
Quantify the band intensity to determine the extent of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS and filter sterilize.[16]
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
The workflow for the MTT assay is visualized in the diagram below.
Conclusion
The inhibition of Pyruvate Dehydrogenase Kinase represents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. While Dichloroacetate (DCA) has been a foundational tool in this area of research, newer inhibitors like AZD7545 and VER-246608 demonstrate significantly greater potency and selectivity for PDK isoforms. The data presented in this guide highlights the substantial increase in in vitro efficacy of these next-generation inhibitors. As research continues, the development of novel DCA derivatives and other selective PDK inhibitors holds promise for more effective and targeted cancer therapies. The provided experimental protocols serve as a resource for researchers aiming to further investigate and compare the efficacy of these and other metabolic modulators.
References
- 1. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.musc.edu [people.musc.edu]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD7545 | PDHK inhibitor | Probechem Biochemicals [probechem.com]
- 9. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. VER 246608 | Other Kinases | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of 2,3-Dihydroxypropyl Dichloroacetate and Metformin in Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 2,3-Dihydroxypropyl dichloroacetate and metformin, focusing on their mechanisms of action, effects on cellular metabolism, and synergistic potential. The information is supported by experimental data from peer-reviewed studies to aid in research and development.
Introduction and Overview
Cancer is increasingly understood as a metabolic disease, with many tumor cells exhibiting a distinct metabolic phenotype known as the "Warburg effect"—a reliance on aerobic glycolysis even when oxygen is plentiful.[1][2] This metabolic shift provides the necessary building blocks for rapid proliferation and creates an acidic microenvironment conducive to tumor progression. Targeting these metabolic vulnerabilities has emerged as a promising strategy in cancer therapy.
This guide examines two key metabolic modulators:
-
This compound : This compound is an ester of glycerol and dichloroacetic acid.[3][4] The active component, dichloroacetate (DCA), is a well-studied small molecule that targets a crucial juncture in glucose metabolism. DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[5][6][7][8] This action reverses the Warburg effect by shunting pyruvate from lactate production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation, thereby promoting apoptosis in cancer cells.[1][5][7]
-
Metformin : A widely prescribed drug for type 2 diabetes, metformin has garnered significant attention for its anticancer effects.[9][10][11] Its primary mechanism involves the inhibition of mitochondrial respiratory chain complex I.[10][12] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK).[11][12][13] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[11][12][13]
Recent studies have explored the synergistic effects of combining these two agents to enhance their therapeutic efficacy.[14][15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from in-vitro studies on various cancer cell lines, comparing the effects of DCA and metformin, both individually and in combination.
Table 1: Comparative Cytotoxicity of DCA and Metformin in Cancer Cells
| Cell Line | Compound | Concentration | % Cell Viability Inhibition | IC50 Value | Source |
| Ovarian Cancer (SKOV3) | DCA | 40 mM | ~25% | > 40 mM | [14] |
| Metformin | 10 mM | ~20% | > 10 mM | [14] | |
| DCA + Metformin | 40 mM + 10 mM | ~50% | N/A | [14] | |
| Glioblastoma (U-87) | DCA | 10 mM | ~20% | ~50 mM | [17][18] |
| Metformin | 5 mM | ~25% | ~15 mM | [17][18] | |
| DCA + Metformin | 10 mM + 5 mM | ~60% | N/A | [17][18] | |
| Liver Cancer (HepG2) | DCA | 20 mM | Significant Apoptosis | N/A | [19][20][21] |
| Metformin | 5 mM | Significant Apoptosis | N/A | [19][20][21] | |
| DCA + Metformin | 20 mM + 5 mM | Enhanced Apoptosis | N/A | [19][20][21] | |
| Canine Prostate (Adcarc1258) | DCA | 5 mM | Minor Reduction | N/A | [22] |
| Metformin | 1 mM | Significant Reduction | N/A | [22] | |
| DCA + Metformin | 5 mM + 1 mM | Synergistic Reduction | N/A | [22] |
Table 2: Effects of DCA and Metformin on Apoptosis
| Cell Line | Treatment (48h) | % Total Apoptotic Cells (Early + Late) | Source |
| Glioblastoma (U-87) | Control | ~5% | [17][18] |
| DCA (10 mM) | ~15% | [17][18] | |
| Metformin (5 mM) | ~20% | [17][18] | |
| DCA + Metformin (10 mM + 5 mM) | ~35% | [17][18] | |
| Ovarian Cancer (SKOV3) | Control | Baseline | [14] |
| DCA (40 mM) | Increased Apoptosis | [14] | |
| Metformin (10 mM) | Increased Apoptosis | [14] | |
| DCA + Metformin (40 mM + 10 mM) | Synergistically Increased Apoptosis | [14] |
Table 3: Comparative Effects on Cellular Metabolism
| Parameter | Cell Line | Treatment | Observation | Source |
| Lactate Production | Glioblastoma (U-87) | Metformin (5 mM) | Increased | [16][17][18] |
| DCA (10 mM) + Metformin (5 mM) | Alleviated Metformin-induced increase | [16][17][18] | ||
| Oxygen Consumption Rate (OCR) | Glioblastoma (U-87) | Metformin (5 mM) | Decreased | [16][17][18] |
| DCA (10 mM) + Metformin (5 mM) | Reversed Metformin-induced decrease | [16][17][18] | ||
| Reactive Oxygen Species (ROS) | Liver Cancer (HepG2) | DCA + Metformin | Increased | [19][20][21] |
Mechanisms of Action and Signaling Pathways
The distinct yet complementary mechanisms of DCA and metformin form the basis for their synergistic anticancer effects.
This compound (DCA) Pathway
DCA targets the gatekeeper of mitochondrial glucose oxidation. By inhibiting PDK, it prevents the phosphorylation and inactivation of the PDH complex. This forces cancer cells to shift from glycolysis to the more efficient TCA cycle, leading to increased production of reactive oxygen species (ROS) and subsequent activation of apoptosis.
Caption: Dichloroacetate (DCA) mechanism of action in cancer cells.
Metformin Signaling Pathway
Metformin acts on the powerhouse of the cell, the mitochondria. By inhibiting Complex I of the electron transport chain, it creates an energy crisis that activates the AMPK pathway. AMPK, a master metabolic regulator, subsequently shuts down the pro-growth mTOR pathway, leading to cell cycle arrest and apoptosis.
Caption: Metformin's primary signaling pathway in cancer cells.
Synergistic Interaction of DCA and Metformin
The combination of DCA and metformin creates a potent multi-pronged attack on cancer cell metabolism. Metformin-induced lactate accumulation is counteracted by DCA, which funnels pyruvate into the mitochondria.[14][16][17] Concurrently, metformin can attenuate protective autophagy that is sometimes induced by DCA, while DCA's promotion of oxidative stress can enhance metformin's cytotoxic effects.[14][15] This reciprocal sensitization leads to enhanced apoptosis and greater tumor growth inhibition.[14][15][17]
Caption: Synergistic mechanisms between DCA and Metformin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the cited studies.
Cell Viability Assay (CCK8/MTT)
-
Principle : These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells reduce a tetrazolium salt (WST-8 in CCK8, MTT in MTT assay) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol :
-
Cell Seeding : Seed cancer cells (e.g., SKOV3, U-87) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of DCA, metformin, or their combination. Include untreated wells as a control.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition : Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation : Incubate for 1-4 hours. For MTT, the formazan crystals must then be dissolved in a solubilizing agent like DMSO.
-
Measurement : Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Data can be used to determine IC50 values.[14]
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Principle : This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol :
-
Cell Culture and Treatment : Grow cells in 6-well plates and treat with DCA, metformin, or the combination for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting : Collect both adherent and floating cells. Wash with cold PBS.
-
Staining : Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation : Incubate in the dark at room temperature for 15 minutes.
-
Analysis : Analyze the cells immediately using a flow cytometer. The cell populations are quantified:
-
Metabolic Flux Analysis (Seahorse XF Analyzer)
-
Principle : The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Protocol :
-
Cell Seeding : Seed cells onto a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Treatment : Treat cells with DCA, metformin, or the combination for the desired duration (e.g., 24 hours) prior to the assay.
-
Assay Preparation : One hour before the assay, replace the culture medium with unbuffered Seahorse XF base medium and incubate in a non-CO₂ incubator.
-
Measurement : Place the plate in the Seahorse XF Analyzer. The instrument performs cycles of mixing, waiting, and measuring to determine basal OCR and ECAR.
-
Stress Test (Optional) : For a more detailed profile, compounds that modulate mitochondrial function (like oligomycin, FCCP, and rotenone/antimycin A) can be sequentially injected to measure parameters like ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis : The OCR and ECAR values are normalized to cell number or protein concentration.[16][17][18]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of these metabolic inhibitors.
References
- 1. ccnm.edu [ccnm.edu]
- 2. Exploring Metformin's Role in Cancer Prevention and Treatment — Learn to Beat Cancer [learntobeatcancer.org]
- 3. This compound | 93623-15-5 | Benchchem [benchchem.com]
- 4. This compound | C5H8Cl2O4 | CID 146770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. dcaguide.org [dcaguide.org]
- 9. Metformin: A Dual-Role Player in Cancer Treatment and Prevention | MDPI [mdpi.com]
- 10. Metformin, an Old Drug, Brings a New Era to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Dichloroacetate and metformin synergistically suppress the growth of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Dichloroacetate and metformin synergistically suppress the growth of ovarian cancer cells | Semantic Scholar [semanticscholar.org]
- 16. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 17. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 21. Metformin and Dichloroacetate Suppress Proliferation of Liver Cancer Cells by Inhibiting mTOR Complex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metformin and sodium dichloroacetate effects on proliferation, apoptosis, and metabolic activity tested alone and in combination in a canine prostate and a bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dihydroxypropyl Dichloroacetate: In Vitro vs. In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and in vivo effects of 2,3-Dihydroxypropyl dichloroacetate. Due to the limited specific research on this particular ester of dichloroacetic acid, this guide also draws comparisons with the extensively studied sodium dichloroacetate (DCA) to provide a broader context for its potential mechanisms and effects. The primary molecular target of this compound is glycerol kinase, distinguishing it from sodium dichloroacetate which primarily targets pyruvate dehydrogenase kinase.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and comparative data for sodium dichloroacetate.
Table 1: In Vitro Effects of this compound
| Parameter | Test System | Concentration/Dose | Observed Effect | Citation |
| Enzyme Inhibition | Glycerol Kinase | Ki = 1.8 x 10⁻³ M | Potent noncompetitive inhibition | [1] |
| Cellular Uptake | Rat Hepatocytes | IC50 ≈ 1 mM | Inhibition of glycerol uptake | [2] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Dosage | Observed Effect | Citation |
| Enzyme Activity | CBA/CA Mice | Not specified | Decrease in specific activity of liver glycerol kinase | [1] |
| Metabolic Effect | CBA/CA Mice | Dose-dependent | Reduction in blood glucose levels | [1] |
| Gluconeogenesis | CBA/CA Mice | Not specified | Reduction in the conversion of [U-14C] glycerol into glucose | [1] |
Table 3: Comparative In Vitro Effects of Sodium Dichloroacetate (DCA)
| Parameter | Test System | Concentration | Observed Effect | Citation |
| Cytotoxicity | Various Cancer Cell Lines | 5-10 mM | Induction of apoptosis | [3] |
| Metabolic Shift | Cancer Cell Lines | Not specified | Reversal of the glycolytic phenotype | [3] |
| Cell Proliferation | Colorectal Cancer Cells | 20 mM | Reduction in proliferation without inducing apoptosis |
Table 4: Comparative In Vivo Effects of Sodium Dichloroacetate (DCA)
| Parameter | Animal Model | Dosage | Observed Effect | Citation |
| Tumor Growth | Rat Mammary Adenocarcinoma | Not specified | Inhibition of lung metastases | [4] |
| Tumor Growth | Nude Mice with Neuroblastoma Xenografts | Not specified | Anticancer effect on malignant neuroblastoma cells | |
| Tumorigenicity | Mice (long-term) | 2 g/l in drinking water | Promotes the growth of hepatic tumors | [5] |
Experimental Protocols
Glycerol Kinase Activity Assay (In Vitro)
This protocol is a general method for determining glycerol kinase activity, which can be adapted to assess the inhibitory effects of compounds like this compound.
Principle: The activity of glycerol kinase is measured in a coupled enzyme system. Glycerol kinase (GK) phosphorylates glycerol to glycerol-3-phosphate, producing ADP. Pyruvate kinase (PK) then uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, generating pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the glycerol kinase activity.
Reagents:
-
Assay Buffer: 0.1 M MOPS-NaCl, pH 7.4
-
Substrate Solution: 2 mM Glycerol
-
ATP Solution: 2.5 mM ATP
-
Coupling Enzyme Mixture: Pyruvate kinase (7 U/ml) and Lactate dehydrogenase (15.3 U/ml) in assay buffer
-
NADH Solution: 1.22 mM NADH
-
PEP Solution: 2.0 mM PEP
-
Magnesium Sulfate Solution: 13.5 mM MgSO₄
-
Inhibitor Solution: this compound at various concentrations
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate solution, ATP solution, coupling enzyme mixture, NADH solution, PEP solution, and magnesium sulfate solution.
-
Add the inhibitor solution at desired concentrations to the test wells/cuvettes and a vehicle control to the control wells.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell extract or purified glycerol kinase.
-
Immediately measure the absorbance at 340 nm and continue to record it every 6 seconds for several minutes.
-
The rate of decrease in absorbance is used to calculate the enzyme activity. The inhibitory effect is determined by comparing the activity in the presence and absence of the inhibitor.[4][6]
In Vivo Animal Study Protocol (General)
This is a generalized protocol based on the study by Tisdale and Threadgill for assessing the in vivo effects of this compound.
Animal Model: CBA/CA mice.
Drug Administration: this compound is administered to the mice, likely via oral gavage or intraperitoneal injection. A range of doses should be used to determine dose-dependent effects. A control group receiving the vehicle should be included.
Blood Glucose Measurement: Blood samples are collected from the mice at various time points after administration of the compound. Blood glucose levels are measured using a standard glucose meter.
Glycerol Kinase Activity in Liver:
-
At the end of the experiment, mice are euthanized, and liver tissues are collected.
-
Liver homogenates are prepared in a suitable buffer.
-
Glycerol kinase activity in the liver homogenates is determined using an assay similar to the in vitro protocol described above.
Gluconeogenesis from Glycerol:
-
Mice are administered with [U-¹⁴C] glycerol.
-
Blood samples are collected over time, and the incorporation of the radiolabel into blood glucose is measured to assess the rate of gluconeogenesis from glycerol.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound is the inhibition of glycerol kinase. This is distinct from sodium dichloroacetate (DCA), which inhibits pyruvate dehydrogenase kinase (PDK).
Glycerol Kinase Pathway
Glycerol kinase is a key enzyme at the crossroads of carbohydrate and lipid metabolism. It catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, which can then be converted to dihydroxyacetone phosphate and enter the glycolysis or gluconeogenesis pathways. Glycerol-3-phosphate is also a crucial backbone for the synthesis of triglycerides and phospholipids. Inhibition of glycerol kinase by this compound would therefore be expected to disrupt these processes.
Caption: Inhibition of Glycerol Kinase by this compound.
Pyruvate Dehydrogenase Kinase Pathway (for comparison with DCA)
Sodium dichloroacetate (DCA) acts by inhibiting pyruvate dehydrogenase kinase (PDK). PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria. By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards oxidative phosphorylation. This can lead to increased production of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.
Caption: Mechanism of action of Sodium Dichloroacetate (DCA).
Conclusion
The available evidence indicates that this compound is a potent inhibitor of glycerol kinase both in vitro and in vivo. Its metabolic effects, such as the reduction of blood glucose, are consistent with this mechanism. However, there is a significant lack of research into its potential anticancer properties. In contrast, sodium dichloroacetate, a well-studied inhibitor of pyruvate dehydrogenase kinase, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models, although its efficacy and safety in clinical settings are still under investigation.
The distinct primary targets of these two dichloroacetate-containing compounds suggest they would have different biological consequences. While DCA's effects are primarily linked to the reversal of the Warburg effect in cancer cells, the effects of this compound would be mediated through the disruption of glycerol metabolism, impacting both energy production and lipid synthesis. Further research is warranted to explore the potential of this compound as a therapeutic agent, particularly in cancers where glycerol metabolism is upregulated.
References
- 1. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of glycerol uptake and glycerol kinase activity in rat hepatocytes cultured under different hormonal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dcaguide.org [dcaguide.org]
- 4. Glycerol kinase assay [bio-protocol.org]
- 5. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Reproducibility of Published 2,3-Dihydroxypropyl dichloroacetate Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on 2,3-Dihydroxypropyl dichloroacetate, with a focus on the reproducibility of experimental data. We will delve into its mechanism of action as a glycerol kinase inhibitor, compare it with available alternatives, and provide detailed experimental protocols for the key assays cited in the literature.
Limited Reproducibility and Scarcity of Data
A thorough review of the existing scientific literature reveals a notable lack of direct reproducibility studies for the findings on this compound. The foundational research, published in 1984, established its role as a noncompetitive inhibitor of glycerol kinase.[1] While a subsequent study has provided an IC50 value for its inhibition of glycerol uptake in hepatocytes, there is a conspicuous absence of independent research aimed at replicating or expanding upon these initial findings. This scarcity of data presents a significant challenge in assessing the robustness and generalizability of the originally reported effects.
In contrast, a related compound, dichloroacetate (DCA), has been the subject of numerous studies, particularly in the context of cancer metabolism, where it targets pyruvate dehydrogenase kinase.[2][3][4] The extensive body of research on DCA provides a useful, albeit indirect, point of comparison regarding the level of scientific scrutiny and data availability.
Comparative Analysis of Glycerol Kinase Inhibitors
The primary mechanism of action of this compound is the inhibition of glycerol kinase, a key enzyme in glycerol metabolism. Below is a summary of the available quantitative data for this compound and other studied glycerol analogues.
| Compound | Target Enzyme | Inhibition Type | Ki Value (M) | IC50 Value (M) | Reference |
| This compound | Glycerol Kinase | Noncompetitive | 1.8 x 10-3 | ~1 x 10-3 | (Tisdale & Threadgill, 1984)[1], (Study on glycerol uptake) |
| Monoacetin | Glycerol Kinase | Competitive | Not Reported | > 1 x 10-3 | (Study on glycerol uptake) |
| Monobutyrin | Glycerol Kinase | Competitive | Not Reported | ~1 x 10-3 | (Study on glycerol uptake) |
Experimental Protocols
To facilitate further research and independent verification of the findings, we provide a detailed methodology for a standard glycerol kinase inhibition assay.
In Vitro Glycerol Kinase Inhibition Assay
This protocol is adapted from standard enzymatic assays for glycerol kinase.
Objective: To determine the inhibitory potential of a compound on glycerol kinase activity.
Materials:
-
Purified glycerol kinase
-
ATP solution
-
Glycerol solution
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent
-
Coupled enzyme system for ADP detection (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, glycerol, NADH, PEP, pyruvate kinase, and lactate dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture in the wells of a microplate. Include a control with no inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding purified glycerol kinase to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined through Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
The primary established effect of this compound is the inhibition of glycerol kinase, which plays a crucial role in gluconeogenesis.
Caption: Inhibition of Gluconeogenesis by this compound.
Further downstream signaling effects resulting from the inhibition of glycerol kinase by this specific compound are not well-documented in the literature.
The experimental workflow to assess the reproducibility of the initial findings would follow a logical progression from in vitro enzymatic assays to in vivo studies.
Caption: Workflow for Reproducibility Assessment.
References
- 1. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel molecular mechanisms of antitumor action of dichloroacetate against T cell lymphoma: Implication of altered glucose metabolism, pH homeostasis and cell survival regulation. | Sigma-Aldrich [merckmillipore.com]
- 4. (ISMRM 2014) Effects of acute and chronic dichloroacetate treatment on hyperpolarized 13 C pyruvate metabolism, necrosis and tumor volume in P22 sarcoma bearing BDIX rats [archive.ismrm.org]
Unraveling the Structure-Activity Relationship of 2,3-Dihydroxypropyl Dichloroacetate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Overview of Biological Activity
2,3-Dihydroxypropyl dichloroacetate is a molecule of interest due to its dual potential to interfere with both lipid and glucose metabolism. Its structure combines a glycerol backbone, a key component in lipid synthesis, with a dichloroacetate (DCA) moiety, a known inhibitor of pyruvate dehydrogenase kinase (PDK). This unique combination allows it to target two critical metabolic enzymes:
-
Glycerol Kinase (GK): This enzyme catalyzes the first step in glycerol utilization, converting glycerol to glycerol-3-phosphate, a precursor for triglyceride and phospholipid synthesis. Inhibition of GK can impact lipid metabolism.
-
Pyruvate Dehydrogenase Kinase (PDK): This mitochondrial enzyme inactivates the pyruvate dehydrogenase complex (PDC) by phosphorylation. Inhibiting PDK shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a mechanism that has been explored for its therapeutic potential in cancer and metabolic diseases.
II. Comparative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and related compounds against their primary targets.
Table 1: Inhibitory Activity of Glycerol Analogs against Glycerol Kinase
| Compound | Structure | Enzyme | Inhibition Type | K_i_ (M) | IC_50_ (M) |
| (+/-)-2,3-Dihydroxypropyl dichloroacetate | Glycerol Kinase | Noncompetitive | 1.8 x 10⁻³[1] | ~1 x 10⁻³[2] | |
| Monoacetin (Glycerol monoacetate) | Glycerol Kinase | Competitive | Not Reported | ~1 x 10⁻³[2] | |
| Monobutyrin (Glycerol monobutyrate) | Glycerol Kinase | Competitive | Not Reported | ~1 x 10⁻³[2] |
Table 2: Inhibitory Activity of Dichloroacetate (DCA) against Pyruvate Dehydrogenase Kinase (PDK) in Cancer Cell Lines
| Compound | Cell Line | IC_50_ (mM) |
| Dichloroacetate (DCA) | MeWo (Melanoma) | 13.3[3] |
| Dichloroacetate (DCA) | A375 (Melanoma) | 14.9[3] |
| Dichloroacetate (DCA) | SK-MEL-2 (Melanoma) | >27.0[3] |
| Dichloroacetate (DCA) | SK-MEL-28 (Melanoma) | >27.0[3] |
III. Structure-Activity Relationship Insights
Based on the limited available data, the following initial SAR insights can be drawn:
A. The Glycerol Backbone and Glycerol Kinase Inhibition:
-
The parent compound, (+/-)-2,3-dihydroxypropyl dichloroacetate, is a potent noncompetitive inhibitor of glycerol kinase.[1] Its mechanism is believed to involve phosphorylation by the enzyme in the presence of ATP to form a glycerol-3-phosphate analog that acts as the inhibitor.[1]
-
Simpler glycerol esters, such as monoacetin and monobutyrin, also exhibit inhibitory activity against glycerol kinase, albeit through a competitive mechanism.[2] This suggests that the glycerol backbone is crucial for binding to the enzyme's active site.
-
The nature of the ester substituent appears to influence the mode of inhibition. The bulky and electron-withdrawing dichloroacetate group in this compound likely contributes to its noncompetitive inhibition profile, possibly by inducing a conformational change in the enzyme that prevents catalysis without directly competing with the glycerol substrate.
B. The Dichloroacetate Moiety and Pyruvate Dehydrogenase Kinase Inhibition:
-
The dichloroacetate (DCA) component of the molecule is a known inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK).[3]
-
The inhibitory potency of DCA against PDK varies across different cell lines, as evidenced by the range of IC50 values in melanoma cells.[3] This suggests that the cellular context and the expression levels of different PDK isoforms can influence the compound's efficacy.
-
Esterification of DCA to a glycerol backbone in this compound is expected to modulate its pharmacokinetic properties, such as cell permeability and metabolic stability, compared to the free acid form of DCA. However, direct comparative data on the PDK inhibitory activity of this compound itself is currently lacking.
C. Stereochemistry:
-
This compound possesses a chiral center at the C-2 position of the glycerol backbone. The reported biological data is for the racemic mixture ((+/-)-2,3-dihydroxypropyl dichloroacetate). The differential activity of the (R) and (S) enantiomers has not been reported, but it is a critical aspect for future SAR studies, as stereochemistry often plays a significant role in enzyme-inhibitor interactions.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of Dichloroacetate (DCA) Action
The dichloroacetate moiety of the analogs acts by inhibiting pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC). This shifts the metabolic pathway from anaerobic glycolysis towards aerobic respiration in the mitochondria.
Caption: Signaling pathway of Dichloroacetate (DCA) action on cellular metabolism.
Experimental Workflow for Glycerol Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against glycerol kinase is a coupled enzyme assay.
Caption: General experimental workflow for a glycerol kinase inhibition assay.
V. Detailed Experimental Protocols
A. Synthesis of (+/-)-2,3-Dihydroxypropyl dichloroacetate
A general method for the synthesis of this compound involves the esterification of glycerol with dichloroacetic acid or its derivative.
-
Materials: Glycerol, dichloroacetyl chloride, pyridine (or other suitable base), dichloromethane (or other suitable solvent).
-
Procedure:
-
Dissolve glycerol in an excess of dry pyridine in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add dichloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (+/-)-2,3-dihydroxypropyl dichloroacetate.
-
B. Glycerol Kinase Inhibition Assay
This protocol is based on a coupled-enzyme spectrophotometric assay. The production of ADP by glycerol kinase is coupled to the pyruvate kinase and lactate dehydrogenase reactions, and the rate of NADH oxidation is monitored at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM ATP, 0.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH.
-
Enzyme Mix: Glycerol kinase, pyruvate kinase, lactate dehydrogenase in assay buffer.
-
Substrate: Glycerol solution.
-
Test Compound: Serial dilutions of the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme mix, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the glycerol substrate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
C. Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay (Cell-Based)
This protocol describes a method to assess the inhibition of PDK in cultured cells by measuring the phosphorylation status of the pyruvate dehydrogenase complex (PDC).
-
Materials:
-
Cell culture medium, fetal bovine serum (FBS), and appropriate antibiotics.
-
Test compound (e.g., dichloroacetate).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against phosphorylated PDC-E1α subunit.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against phosphorylated PDC-E1α.
-
Wash the membrane and incubate it with the secondary antibody.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated PDC-E1α, which is inversely proportional to PDK activity.
-
VI. Conclusion and Future Directions
The available data indicates that this compound and its simpler analogs are effective inhibitors of glycerol kinase. The dichloroacetate moiety also confers inhibitory activity against pyruvate dehydrogenase kinase. However, a comprehensive understanding of the structure-activity relationship is currently limited by the lack of systematic studies on a series of analogs.
Future research should focus on:
-
Synthesis and evaluation of a focused library of analogs: This should include modifications of both the glycerol backbone (e.g., varying the length of the diol, introducing substituents on the hydroxyl groups) and the dichloroacetate moiety (e.g., replacing dichloroacetate with other halogenated or non-halogenated acyl groups).
-
Stereoselective synthesis and testing: The individual (R) and (S) enantiomers of this compound and its chiral analogs should be synthesized and evaluated to determine the stereochemical requirements for optimal activity.
-
Direct enzymatic assays for PDK inhibition: While cell-based assays are valuable, direct in vitro assays with purified PDK isoforms would provide more precise IC₅₀ or K_i_ values for the analogs.
-
In silico modeling: Molecular docking and QSAR studies could be employed to rationalize the experimental findings and guide the design of more potent and selective inhibitors.
By addressing these research gaps, a more complete picture of the structure-activity relationship of this compound analogs can be established, paving the way for the development of novel therapeutic agents targeting metabolic pathways.
References
- 1. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)this compound, an inhibitor of glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Dichloroacetate and its Derivatives in Chemotherapy: A Comparative Guide
Disclaimer: This guide focuses on the well-documented synergistic effects of dichloroacetate (DCA) with various chemotherapeutic agents. To date, there is a notable absence of publicly available experimental data specifically investigating the synergistic properties of 2,3-Dihydroxypropyl dichloroacetate in combination with other chemotherapeutics. The information presented herein on DCA serves as a foundational reference for understanding the potential mechanisms and synergistic interactions that could be explored for its derivatives, including this compound.
Introduction
Dichloroacetate (DCA) is a small molecule that has garnered significant interest in oncology for its ability to modulate cancer cell metabolism. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA promotes the shift from glycolysis to oxidative phosphorylation, a process known as the Warburg effect reversal. This metabolic reprogramming can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic drugs, leading to synergistic antitumor activity. This guide provides a comparative overview of the synergistic effects of DCA with various chemotherapeutics, supported by experimental data and detailed protocols.
Mechanism of Synergistic Action
The primary mechanism underlying the synergistic effects of DCA with chemotherapy involves the metabolic reprogramming of cancer cells. By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate into the mitochondria for oxidative phosphorylation. This leads to several downstream effects that enhance the efficacy of chemotherapeutic agents:
-
Increased Reactive Oxygen Species (ROS) Production: The restoration of mitochondrial respiration leads to an increase in ROS levels, which can induce oxidative stress and enhance the DNA-damaging effects of certain chemotherapeutics.
-
Induction of Apoptosis: The metabolic shift and increased ROS production can trigger the intrinsic apoptotic pathway, lowering the threshold for chemotherapy-induced cell death.
-
Reversal of Chemoresistance: In some cancer cells, a glycolytic phenotype is associated with resistance to chemotherapy. By reversing the Warburg effect, DCA can potentially resensitize resistant cells to treatment.
Synergistic Effects of Dichloroacetate with Common Chemotherapeutics: A Data-Driven Comparison
The following tables summarize the quantitative data from various preclinical studies investigating the synergistic effects of DCA in combination with different chemotherapeutic agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of DCA with 5-Fluorouracil (5-FU) in Colorectal Cancer (CRC) Cells
| Cell Line | Drug Concentration (DCA + 5-FU) | Effect (Cell Viability Inhibition) | Combination Index (CI) | Reference |
| LS174t | 10 mM + 20 µM | 50% | 0.46 - 0.61 | [1] |
| HT-29 | 10 mM + 20 µM | 50% | 0.42 - 0.52 | [1] |
| SW620 | 10 mM + 20 µM | 50% | 0.64 - 0.75 | [1] |
| LoVo | 10 mM + 20 µM | 50% | 0.75 - 0.94 | [1] |
Table 2: Synergistic Effects of DCA with Platinum-Based Compounds
| Cancer Type | Cell Line | Platinum Compound | DCA Concentration | Observation | Reference |
| Ovarian Cancer | ES-2 | Satraplatin | 10 mM | Significant increase in cytotoxicity | [2] |
| Small Cell Lung Cancer | Various | Carboplatin, Satraplatin | 10 mM | Significant increase in cytotoxicity | [3] |
| Cervical Cancer | HeLa | Cisplatin | Not Specified | Significant synergy in inhibiting proliferation | [4] |
| Murine Melanoma | B16F10 | Cisplatin | IC50 | Significantly decreased cell viability by 60% | [5] |
Table 3: Synergistic Effects of DCA with Doxorubicin and Paclitaxel
| Cancer Type | Cell Line | Chemotherapeutic | DCA Concentration | Observation | Reference |
| Breast Cancer | MDA-MB-231 | Doxorubicin | Not Specified | Markedly enhances doxorubicin-induced cell death | [6] |
| Murine Melanoma | B16F10 | Doxorubicin | IC50 | Significantly decreased cell viability by 95% | [5] |
| Non-Small-Cell Lung Cancer | A549, H1975 | Paclitaxel | Not Specified | Enhanced apoptosis and inhibited proliferation | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DCA, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).[8][9]
Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds of interest for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10][11][12][13]
Mandatory Visualizations
Signaling Pathway of DCA-Induced Synergistic Apoptosis
Caption: DCA inhibits PDK, leading to increased mitochondrial activity, ROS production, and apoptosis, thereby sensitizing cancer cells to chemotherapeutic agents.
Experimental Workflow for Assessing Synergy
References
- 1. Synergistic Antitumor Effect of Dichloroacetate in Combination with 5-Fluorouracil in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. dcaguide.org [dcaguide.org]
- 7. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,3-Dihydroxypropyl Dichloroacetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 2,3-Dihydroxypropyl dichloroacetate, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
This compound is a chlorinated organic compound. As with many halogenated compounds, it requires special disposal procedures to mitigate potential environmental and health risks. Improper disposal can lead to contamination and potential harm to individuals and ecosystems. Adherence to the following protocols will ensure the safe management of this chemical waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to prevent exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as halogenated organic waste. This ensures that it is handled by facilities equipped to treat and dispose of such chemicals safely.
-
Segregation: At the point of generation, this compound waste must be collected separately from non-halogenated chemical waste.[1][2] Cross-contamination can complicate the disposal process and increase costs.[1]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure screw-top cap.[3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][3] Do not use abbreviations or chemical formulas.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible materials.[1]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain or dispose of it in regular trash.[4][5]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
| Spill & Decontamination Supplies | Purpose |
| Absorbent Material | Inert absorbent pads, vermiculite, or sand to contain the spill.[6] |
| Waste Bags/Container | For collecting contaminated absorbent material and PPE. |
| Decontamination Solution | A suitable laboratory detergent and water. |
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.[6]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 2,3-Dihydroxypropyl dichloroacetate
Essential Safety and Handling Guide for 2,3-Dihydroxypropyl dichloroacetate
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Due to limited specific safety data for this compound, the following recommendations are largely based on the known hazards of its parent compound, dichloroacetic acid (DCA), a corrosive substance that can cause severe skin burns and eye damage. Researchers, scientists, and drug development professionals should handle this compound with the utmost care, adhering to the principle of treating it as if it has similar or greater hazards than DCA.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required protective gear.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact, which may cause burns and irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To avoid inhalation of potentially harmful vapors. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols or dust.
-
Use compatible tools and equipment to avoid reactions.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste in a designated, leak-proof, and properly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in general trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visualizing the Safety Workflow
To ensure a clear understanding of the procedural steps for safely handling this compound, the following workflow diagram outlines the process from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
